molecular formula C2H5N5O3 B7797973 N-methyl-N\\'-nitro-N-nitrosoguanidine

N-methyl-N\\'-nitro-N-nitrosoguanidine

Cat. No.: B7797973
M. Wt: 147.09 g/mol
InChI Key: VZUNGTLZRAYYDE-UHFFFAOYSA-N
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Description

Significance in DNA Damage Studies

The significance of MNNG in DNA damage studies lies in its well-characterized mechanism of action as a monofunctional S_N_1 alkylating agent. nih.govnih.gov It covalently attaches methyl groups to various nucleophilic sites on the DNA molecule, with a notable preference for nitrogen and oxygen atoms on the nucleotide bases. wikipedia.orgnih.gov The primary and most studied DNA adducts formed by MNNG are O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine. wikipedia.orgoup.com While N⁷-methylguanine is the most abundant adduct, it is the formation of O⁶-methylguanine that is considered the major mutagenic and cytotoxic lesion. nih.govnih.gov

The formation of O⁶-methylguanine is particularly significant because it can lead to mispairing during DNA replication, where it incorrectly pairs with thymine (B56734) instead of cytosine. wikipedia.orgnih.gov This mispairing, if not corrected by the cell's DNA repair machinery, results in a G:C to A:T transition mutation in the subsequent round of DNA replication. wikipedia.orgnih.govnih.gov MNNG also methylates other positions on DNA bases, such as O⁴-methylthymine, which can also contribute to mutagenesis by causing A:T to G:C transitions. wikipedia.orgnih.gov

The specific types of DNA damage induced by MNNG have made it an essential tool for studying DNA repair pathways. For instance, the repair of O⁶-methylguanine is primarily carried out by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). nih.gov Studies using cells deficient in MGMT have demonstrated their hypersensitivity to the cytotoxic effects of MNNG, highlighting the critical role of this repair protein in protecting the genome from alkylating agents. oup.comnih.gov Furthermore, research has shown that other repair systems, such as the nucleotide excision repair (NER) pathway, mediated by the ABC excinuclease in Escherichia coli, also participate in the repair of MNNG-induced DNA damage. nih.govresearchgate.net The cellular response to MNNG-induced damage can also trigger apoptosis, or programmed cell death, often in a p53-dependent manner, as a mechanism to eliminate cells with heavily damaged DNA. sigmaaldrich.com

Table 1: Key DNA Adducts Formed by MNNG and Their Significance

DNA Adduct Site of Alkylation Biological Consequence Key Repair Mechanism
O⁶-methylguanine (O⁶-MeG) Oxygen-6 of Guanine (B1146940) Mispairs with thymine, leading to G:C → A:T transitions. wikipedia.orgnih.gov O⁶-methylguanine-DNA methyltransferase (MGMT). nih.gov
N⁷-methylguanine Nitrogen-7 of Guanine Most abundant adduct, can lead to depurination. wikipedia.orgnih.gov Base Excision Repair (BER)
O⁴-methylthymine Oxygen-4 of Thymine Mispairs with guanine, leading to A:T → G:C transitions. wikipedia.orgnih.gov AlkB Homologs
N³-methyladenine Nitrogen-3 of Adenine Cytotoxic, blocks DNA replication. AlkB Homologs, Base Excision Repair (BER)

Role in Mutagenesis Research

MNNG's role as a potent mutagen has been fundamental to the field of mutagenesis research. wikipedia.orgmdpi.com Its ability to induce a high frequency of point mutations has made it a preferred chemical mutagen for generating mutant strains of various organisms, including bacteria, yeast, and algae, for industrial and research purposes. mdpi.comnih.govresearchgate.net

The mutagenic specificity of MNNG is a key aspect of its utility in research. The predominant mutation induced by MNNG is the G:C to A:T transition, which is a direct consequence of the formation of O⁶-methylguanine. nih.govnih.govelsevierpure.com Studies in Escherichia coli have shown that G:C to A:T transitions can account for the vast majority of MNNG-induced mutations. nih.govnih.gov For example, one study found that 261 out of 264 base substitutions were G:C to A:T transitions. nih.gov Another study analyzing mutations in the phage P22 mnt repressor gene found that 29 out of 30 MNNG-induced mutations were G:C to A:T transitions. elsevierpure.com

While G:C to A:T transitions are the most common, MNNG can also induce other types of mutations, although at a much lower frequency. These include A:T to G:C transitions, which are thought to arise from the formation of O⁴-methylthymine. wikipedia.orgnih.gov Transversions (purine to pyrimidine (B1678525) or vice versa) and frameshift mutations have also been reported but are generally rare. nih.govnih.gov The distribution of MNNG-induced mutations is not entirely random, with certain "hotspots" for mutation being observed. elsevierpure.comnih.gov Research has indicated that the local DNA sequence can influence the frequency of MNNG-induced mutations, with guanine residues preceded by a purine (B94841) (5'-R-G) being more susceptible to mutation than those preceded by a pyrimidine (5'-Y-G). nih.govnih.gov

The well-defined mutational spectrum of MNNG allows researchers to create specific genetic alterations to study gene function and cellular processes. By inducing mutations and then selecting for specific phenotypes, scientists can identify genes involved in various biological pathways. mdpi.comnih.gov This approach has been instrumental in advancing our understanding of genetics, from fundamental DNA repair mechanisms to the development of improved microbial strains for industrial applications. nih.govnih.gov

**Table 2: Mutational Specificity of MNNG in *Escherichia coli***

Study Organism/Gene Total Mutations Analyzed G:C → A:T Transitions (%) A:T → G:C Transitions (%) Other Mutations (%) Reference
E. coli lacI gene 274 95.3 0.7 4.0 (transversions, frameshifts, deletion) nih.gov
E. coli tonB gene (recA+) 54 83.3 3.7 13.0 (transversion, other) nih.gov
Phage P22 mnt gene in E. coli 30 96.7 3.3 0 elsevierpure.com
Corynebacterium glutamicum 50 94.0 6.0 0 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-nitro-1-nitrosoguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUNGTLZRAYYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=N[N+](=O)[O-])N)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70-25-7
Record name N-Methyl-N′-nitro-N-nitrosoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Mechanisms of N Methyl N Nitro N Nitrosoguanidine Action

DNA Alkylation Chemistry and Adduct Formation

The interaction of MNNG with DNA is the most well-characterized aspect of its molecular action. It induces the formation of various methylated base adducts, which differ in their relative abundance, stability, and biological consequences. mdpi.com

Specificity of DNA Alkylation Sites (O6-Guanine, N7-Guanine, N3-Adenine, O4-Thymine)

MNNG methylates DNA at multiple positions, with a notable propensity for creating oxygen adducts compared to other alkylating agents like methyl methane (B114726) sulfonate (MMS). nih.govmdpi.com The predominant lesion is N7-methylguanine, but the highly mutagenic O6-methylguanine adduct is formed in significant quantities. nih.govmdpi.com

N7-methylguanine (N7-MeG): This is the most abundant adduct formed upon exposure of double-stranded DNA to MNNG, accounting for approximately 67% of the total damage. nih.govmdpi.com While plentiful, methylation at the N7 position of guanine (B1146940) is generally considered to have minor biological consequences in terms of direct mutagenicity. nih.gov However, it does destabilize the N-glycosidic bond, which can lead to depurination and the formation of an abasic site. nih.gov

O6-methylguanine (O6-MeG): This adduct constitutes about 7% of the total methylation damage by MNNG. nih.govmdpi.com Despite being less frequent than N7-MeG, O6-MeG is considered a major cytotoxic and mutagenic lesion. researchgate.netnih.gov Its formation is a critical event because O6-MeG preferentially mispairs with thymine (B56734) instead of cytosine during DNA replication. nih.govnih.gov If not repaired, this leads to G:C to A:T transition mutations. nih.govnih.gov The toxicity of this lesion is underscored by the fact that cells deficient in its repair are hypersensitive to MNNG. nih.gov

N3-methyladenine (N3-MeA): MNNG induces the formation of N3-methyladenine at a level of about 12% of the total adducts. nih.govmdpi.com N3-MeA is a cytotoxic lesion, primarily because it can act as a block to DNA polymerases during replication, which can lead to cell death. mdpi.comnih.gov

O4-methylthymine (O4-MeT): This is a less common but highly mutagenic lesion also produced by MNNG. nih.govmdpi.com Studies have indicated that O4-MeT can be even more mutagenic than O6-MeG. nih.govmdpi.com Like O6-MeG, it is a miscoding lesion that can be repaired by the O6-alkylguanine-DNA alkyltransferase (AGT) protein, although the human form of this enzyme is less efficient at repairing O4-MeT compared to O6-MeG. mdpi.comresearchgate.net

The following table summarizes the primary DNA alkylation sites and their approximate frequencies following MNNG treatment.

DNA AdductAbbreviationApproximate Frequency (%)Primary Consequence
N7-methylguanineN7-MeG67%Destabilizes glycosidic bond, potential abasic site nih.gov
N3-methyladenineN3-MeA12%Blocks DNA replication, cytotoxic nih.govmdpi.com
O6-methylguanineO6-MeG7%Miscoding (pairs with T), mutagenic, cytotoxic nih.govnih.gov
O4-methylthymineO4-MeT<5%Miscoding, highly mutagenic nih.govnih.govmdpi.com

Influence of DNA Sequence Context on Alkylation

The distribution of MNNG-induced mutations is not random, indicating that the local DNA sequence context influences the susceptibility of specific sites to alkylation and subsequent mutagenesis. nih.gov Research using the Escherichia coli lacI gene system has demonstrated that G:C to A:T transition mutations occur at vastly different frequencies depending on the base flanking the guanine. nih.gov

Specifically, guanine residues preceded by a purine (B94841) (adenine or guanine) are significantly more likely to be mutated by MNNG than those preceded by a pyrimidine (B1678525) (cytosine or thymine). nih.gov Sites of high mutational frequency often share a 5'-R-G-N-3' sequence motif (where R is a purine and N is any base), making them mutational hotspots. nih.gov In contrast, sites with a 5'-Y-G-N-3' motif (where Y is a pyrimidine) are far less susceptible. nih.gov This defined site specificity suggests that the initial distribution of DNA damage is a primary determinant of the final mutational spectrum, as the pattern does not appear to be altered by the presence or absence of specific DNA repair systems. nih.gov

Protein Modification by N-methyl-N'-nitro-N-nitrosoguanidine

While DNA is the principal target for MNNG's mutagenic activity, the compound is also known to modify proteins, which can alter their function and contribute to cellular responses.

Functional Inactivation of Ribosomal Proteins

While MNNG's primary mechanism of disrupting protein synthesis is through damage to DNA and the subsequent creation of faulty mRNA transcripts, direct modification of ribosomal components is also a potential mechanism of action. Post-translational modifications such as methylation and acetylation are known to occur on various ribosomal proteins, regulating their function. nih.govnih.gov However, based on available research, the direct functional inactivation of ribosomal proteins by MNNG itself, as a primary cytotoxic mechanism, is not as well-documented as its effects on DNA. The disruption of ribosome function is more commonly seen as a downstream consequence of the transcriptional and translational infidelity caused by MNNG-induced DNA damage.

Nitroguanidination of Amino Acid Residues (e.g., Lysine)

In addition to methylation, MNNG can modify proteins through the transfer of its guanidino moiety. nih.gov Studies using radiolabeled MNNG have shown that the [14C]-labeled guanidino portion of the molecule covalently binds to both histone and non-histone chromosomal proteins in rat liver chromatin. nih.gov This binding was significant and occurred at higher levels than that of a related ethylating compound. nih.gov

This modification of chromosomal proteins, particularly histones, was found to have a profound functional consequence. When chromatin was reconstituted with these modified histones, its template activity for RNA synthesis by E. coli RNA polymerase increased dramatically—up to tenfold compared to chromatin reconstituted with unmodified histones. nih.gov This suggests that the nitroguanidination of chromosomal proteins can drastically alter chromatin structure, making the DNA more accessible for transcription and potentially leading to widespread dysregulation of gene expression. nih.gov

Impact on Specific Protein Function (e.g., Tropomyosin 1)

The impact of MNNG on protein function is often an indirect consequence of its potent mutagenic activity. Rather than directly modifying a protein like Tropomyosin 1 (TPM1), MNNG can induce mutations in the corresponding gene, leading to the synthesis of an altered and dysfunctional protein. wikipedia.org

Tropomyosin 1 is a critical component of the contractile system in muscle cells and the cytoskeleton in non-muscle cells. nih.gov It is an actin-binding protein that, in conjunction with the troponin complex, regulates the calcium-dependent interaction of actin and myosin during muscle contraction. nih.gov The integrity of the TPM1 protein is essential for normal cardiac function and development. Numerous studies have shown that single-residue point mutations in the TPM1 gene are associated with serious heart conditions, including hypertrophic and dilated cardiomyopathy. wikipedia.org These mutations can alter the protein's structure, its ability to bind actin, and its response to calcium, thereby impairing muscle contractility. nih.govwikipedia.org

Given that MNNG is a powerful mutagen known to cause the G:C to A:T transitions that constitute many point mutations, it can serve as an initiator of the genetic changes that lead to the functional impairment of proteins like Tropomyosin 1. Therefore, the impact of MNNG on TPM1 function is a clear example of how its primary action as a DNA-damaging agent can translate into specific cellular and physiological defects through the alteration of critical protein-coding genes.

Generation of Reactive Oxygen Species (ROS)

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) exposure leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules containing oxygen that can damage cellular components. nih.gov The production of ROS following MNNG treatment occurs in a distinct biphasic manner, involving different cellular machinery at different time points. nih.gov

The initial, rapid phase of ROS production happens within minutes of MNNG exposure, peaking at approximately 5 to 15 minutes. nih.gov This early burst of ROS is partially attributed to the activity of NADPH oxidase, an enzyme complex typically found in the plasma membrane. nih.gov Following this initial phase, a second, more sustained phase of ROS generation begins at around 30 minutes and continues to increase for up to six hours. nih.gov This late-phase ROS production originates from the mitochondria, the primary site of cellular respiration. nih.gov The generation of ROS by nitro-aromatic compounds like MNNG can occur through a one-electron reduction of the nitro group, forming an unstable nitro-radical. researchgate.net This radical can then react with molecular oxygen in a futile cycle to produce superoxide (B77818) and hydrogen peroxide, thereby regenerating the parent nitro-compound and propagating the production of ROS. researchgate.net

The oxidative stress initiated by MNNG-induced ROS has been shown to enhance DNA damage and trigger the overactivation of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov The entire cascade of events, including both phases of ROS production and subsequent cellular effects, can be counteracted by the use of antioxidants. nih.gov

Table 1: Biphasic ROS Production Induced by MNNG This table summarizes the key findings regarding the two distinct phases of Reactive Oxygen Species (ROS) generation following cellular exposure to MNNG, as detailed in studies with mouse embryonic fibroblasts.

PhaseOnset TimePeak TimeCellular SourceKey FindingsCitation
Early Phase 1 minute5-15 minutesNADPH Oxidase (partially)A rapid, initial burst of ROS is produced shortly after MNNG treatment. nih.gov
Late Phase 30 minutesIncreases up to 6 hoursMitochondriaA sustained and time-dependent increase in ROS is generated by mitochondria. nih.gov

Induction of DNA Strand Breaks

The alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine is a potent inducer of DNA lesions, which subsequently lead to the formation of DNA strand breaks. nih.govnih.gov MNNG does not typically cause strand breaks directly upon interaction with DNA. Instead, the breaks are primarily a consequence of the cell's own DNA repair mechanisms attempting to correct the initial alkylation damage. nih.govmdpi.com

MNNG methylates DNA at several positions, with the most significant lesions being N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG). acs.orgnih.gov While N7-MeG is the most abundant adduct, the formation of O6-MeG is particularly cytotoxic and mutagenic. nih.govacs.orgnih.gov This specific adduct can mispair with thymine during DNA replication. nih.govmdpi.com

The cellular response to these adducts involves multiple DNA repair pathways, and it is the processing of these lesions that generates strand breaks:

Base Excision Repair (BER): This pathway is responsible for removing smaller N-alkyl adducts like N7-MeG and N3-MeA. elifesciences.org The process creates temporary single-strand breaks as intermediates when the damaged base is removed and the DNA backbone is cleaved before a new base is inserted. elifesciences.org

Mismatch Repair (MMR): The MMR system recognizes the O6-MeG:T mispairs that arise during replication. nih.govmdpi.comnih.gov The attempt by the MMR system to remove the incorrectly paired thymine from the newly synthesized strand is often futile, as the original O6-MeG lesion remains. mdpi.com Repeated cycles of thymine removal and re-insertion can lead to the formation of single-strand gaps that can be converted into more toxic DNA double-strand breaks (DSBs) when encountered by the replication machinery. mdpi.com Extensive MNNG-induced O6-MeG:T mispairing is known to generate DSBs, which can be identified by the phosphorylation of histone H2AX. nih.gov

The excessive formation of DNA strand breaks triggers the activation of the nuclear enzyme poly(ADP-ribose)polymerase-1 (PARP-1), a sensor of DNA nicks. nih.govnih.gov Overactivation of PARP-1 is a key step in a specific pathway of programmed cell death. nih.govnih.gov Furthermore, the ROS generated by MNNG can create an environment of oxidative stress that leads to enhanced DNA damage, further increasing the burden of strand breaks that the cell must process. nih.gov

Table 2: MNNG-Induced DNA Lesions and Repair-Mediated Strand Breaks This table outlines the primary DNA adducts formed by MNNG and the DNA repair pathways that process them, leading to the generation of DNA strand breaks.

DNA AdductRepair PathwayConsequence of RepairResulting Break TypeCitation(s)
N7-methylguanine (N7-MeG) Base Excision Repair (BER)Enzymatic removal of the base and cleavage of the DNA backbone creates a repair intermediate.Single-Strand Break acs.orgnih.govelifesciences.org
N3-methyladenine (N3-MeA) Base Excision Repair (BER)Enzymatic removal of the base and cleavage of the DNA backbone creates a repair intermediate.Single-Strand Break acs.orgnih.govelifesciences.org
O6-methylguanine (O6-MeG) Mismatch Repair (MMR)Futile repair cycles on O6-MeG:T mispairs destabilize DNA, leading to breaks.Single-Strand and Double-Strand Breaks nih.govmdpi.com

N Methyl N Nitro N Nitrosoguanidine Induced Mutagenesis

Mutational Spectrum Analysis

The mutations induced by MNNG are not random; instead, they exhibit a characteristic spectrum dominated by specific types of base substitutions. Whole-genome sequencing and targeted gene analyses have provided precise measurements of MNNG's mutagenic preferences.

The most prominent mutational event caused by MNNG is the transition of a guanine-cytosine (G:C) base pair to an adenine-thymine (A:T) pair. nih.gov This specificity has been consistently observed across different organisms and experimental systems.

In a comprehensive genome-wide analysis of 32 E. coli strains mutagenized with MNNG, a staggering 96.6% of the 4,099 identified mutations were G:C to A:T transitions. nih.govresearchgate.net

Earlier studies on the lacI gene in Escherichia coli also demonstrated this strong bias, where 164 out of 167 characterized MNNG-induced mutations were G:C to A:T transitions. nih.gov

Research in Corynebacterium glutamicum further confirmed this trend, with 94% (47 out of 50) of identified point mutations being G:C to A:T transitions. core.ac.ukresearchgate.net This high frequency underscores the compound's specific mechanism of action. nih.govoup.com

OrganismGene/System StudiedTotal Mutations AnalyzedG:C to A:T TransitionsPercentageSource
E. coliWhole-genome4099~395996.6% nih.govresearchgate.net
E. colilacI gene16716498.2% nih.gov
C. glutamicumMetabolic pathways504794.0% core.ac.ukresearchgate.net

While significantly less frequent than G:C to A:T transitions, MNNG also induces A:T to G:C transitions. nih.gov This type of mutation is considered a relatively rare event in the MNNG mutational spectrum. nih.gov In the study of Corynebacterium glutamicum, the remaining 6% (3 out of 50) of the characterized mutations were A:T to G:C transitions. core.ac.ukresearchgate.net The generation of these mutations is attributed to the alkylation of thymine (B56734) at the O4 position, which can lead to mispairing. wikipedia.orgresearchgate.net

Molecular Basis of Mutagenic Specificity

The distinct mutational spectrum of MNNG is a direct consequence of the chemical lesions it produces in DNA and how these lesions are processed by the cellular replication machinery. The non-random nature of these mutations points to specific molecular interactions and sequence-dependent effects.

The primary cause of the high frequency of G:C to A:T transitions is the methylation of guanine (B1146940) at the O6 position, forming the lesion O6-methylguanine. asm.orgnih.gov MNNG acts as a methylating agent, transferring a methyl group to the guanine base. wikipedia.orgasm.org

This modification is highly mutagenic because O6-methylguanine preferentially pairs with thymine (T) instead of its normal partner, cytosine (C), during DNA replication. nih.gov When the DNA polymerase encounters an O6-methylguanine on the template strand, it incorrectly inserts a thymine into the newly synthesized strand. In the subsequent round of replication, this thymine then correctly pairs with an adenine, completing the G:C to A:T transition. The mutagenic effect of O6-methylguanine is so significant that its repair by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT) markedly reduces the frequency of MNNG-induced mutations. nih.govnih.gov

The distribution of MNNG-induced mutations along the DNA sequence is strikingly non-random. nih.govnih.gov Instead of mutations occurring with equal probability at all G:C sites, certain positions, known as "hotspots," are mutated at significantly higher frequencies. Some G:C sites can be almost 100 times more susceptible to mutation by MNNG than the least susceptible sites. nih.gov This non-random pattern suggests that the local DNA environment plays a crucial role in modulating the likelihood of both the initial DNA damage and its subsequent conversion into a permanent mutation. nih.gov Studies have shown that this distribution is a direct reflection of the initial damage distribution and is not significantly altered by the presence of alkylation-repair systems. nih.gov

A key factor determining the non-random distribution of MNNG-induced mutations is the identity of the base immediately upstream (on the 5' side) of a target guanine residue. nih.govnih.gov Guanine residues that are preceded by a purine (B94841) (adenine or guanine) are significantly more likely to be mutated than those preceded by a pyrimidine (B1678525) (cytosine or thymine). nih.govnih.gov

This influence has been quantified in detailed studies of the E. coli lacI gene:

Guanine residues with a 5' flanking guanine (5'-GG) were, on average, nine times more likely to mutate. nih.gov

Guanine residues with a 5' flanking adenine (5'-AG) were five times more likely to mutate. nih.gov

A broader genomic analysis in E. coli confirmed this strong contextual bias, finding that MNNG mutagenesis favors guanine residues preceded by purines by a factor of five over those preceded by pyrimidines. nih.govresearchgate.net This defined site specificity, characterized by the sequence motif 5'-R-G-N-3' (where R is a purine), is the primary feature that distinguishes high-frequency mutation sites from less commonly mutated ones (5'-Y-G-N-3', where Y is a pyrimidine). nih.gov

5' Flanking Base ContextRelative Mutability IncreaseSource
Purine (A or G)~5-fold nih.govresearchgate.net
Guanine (G)9-fold nih.gov
Adenine (A)5-fold nih.gov
Pyrimidine (C or T)Baseline nih.govnih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
N-methyl-N'-nitro-N-nitrosoguanidine MNNG
Guanine G
Cytosine C
Adenine A
Thymine T
O6-methylguanine

Untargeted Mutagenesis Mechanisms

Untargeted mutagenesis refers to the induction of mutations in regions of DNA that have not been directly damaged by a mutagenic agent. This phenomenon often arises from a systemic cellular stress response, such as the SOS response in bacteria or the activation of specific DNA polymerases in eukaryotes, which can lead to a genome-wide increase in mutation rates.

In human cells, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has been shown to induce untargeted mutagenesis, with DNA polymerase ζ (pol ζ) playing a critical role. The expression of the human REV3 gene, which encodes the catalytic subunit of pol ζ, can be upregulated at the transcriptional level in response to MNNG treatment. Pol ζ is known to be involved in translesion synthesis but can also contribute to mutations on undamaged DNA templates.

Research has demonstrated that pretreating human cell lines with MNNG leads to a significant increase in untargeted mutation frequencies, ranging from a 4.5 to 5.8-fold increase compared to control groups. When the REV3 gene was blocked using antisense RNA in these MNNG-pretreated cells, the untargeted mutation frequency decreased dramatically, falling to levels nearly identical to the spontaneous mutation rates observed in untreated cells.

Table 1: Effect of REV3 Inhibition on MNNG-Induced Untargeted Mutagenesis

This table shows the untargeted mutation frequency in different human cell lines following MNNG treatment and the effect of blocking the REV3 gene.

Cell LineConditionUntargeted Mutation Frequency (x 10⁻⁴)Fold Change vs. Control
Transgenic 293MNNG Pretreatment7.37~4.8
MNNG Pretreatment + REV3 Blocked1.52~1.0
Transgenic FLMNNG Pretreatment27.4~5.8
MNNG Pretreatment + REV3 Blocked4.0~0.8
Data derived from a study on the role of the human REV3 gene in MNNG-induced mutagenesis.

In bacteria such as Escherichia coli, MNNG can induce components of the SOS response system, a well-characterized pathway for untargeted mutagenesis. The SOS response is a broad cellular reaction to DNA damage that involves the induction of over forty genes. A key event in this response is the activation of the RecA protein, which then promotes the self-cleavage of the LexA repressor, leading to the transcription of SOS genes. MNNG has been found to efficiently induce the recA gene, even at low, adaptive doses. The induction of the SOS system includes the expression of error-prone DNA polymerases, which can introduce mutations throughout the genome, not only at the sites of original DNA lesions.

Deamination of Nitrogenous Bases

Deamination is a mutagenic process involving the removal of an amino group from a nitrogenous base, which alters its base-pairing properties. For example, the deamination of cytosine produces uracil, while adenine is converted to hypoxanthine.

A potential mechanism for MNNG-induced deamination exists because MNNG can produce nitrous acid in acidic aqueous solutions. Nitrous acid is a known chemical agent that causes the deamination of DNA bases. Some studies have suggested that at a low pH, N-methyl-nitrosamides may exert mutagenic effects through deamination by nitrous acid, in addition to alkylation.

However, direct experimental studies investigating the products of MNNG's reaction with DNA have challenged the significance of deamination as a primary mutagenic mechanism. In one key study, DNA was incubated with MNNG and subsequently analyzed for products of both methylation and deamination. The results clearly showed the formation of methylated bases, including 7-methylguanine (B141273) and smaller quantities of 3-methyladenine and 1-methyladenine. Conversely, the same analysis found no evidence for the formation of xanthine or hypoxanthine, the deamination products of guanine and adenine, respectively. This lack of deamination was observed even at a pH of 5.5.

Table 2: Products of MNNG Reaction with DNA

This table summarizes the detected and non-detected products from the incubation of DNA with N-methyl-N'-nitro-N-nitrosoguanidine, highlighting the prevalence of methylation over deamination.

Reaction TypeProductDetected in Study
Methylation7-methylguanineYes
3-methyladenineYes
1-methyladenineYes (in denatured DNA)
DeaminationXanthine (from Guanine)No
Hypoxanthine (from Adenine)No
Findings based on a study of the methylation and lack of deamination of DNA by MNNG.

These findings indicate that while MNNG can decompose to form deaminating agents under specific chemical conditions, its direct mutagenic action on DNA is predominantly through alkylation (the addition of a methyl group), not deamination.

Dna Damage Response and Repair Pathways in N Methyl N Nitro N Nitrosoguanidine Exposure

Direct Reversal Repair Mechanisms

Direct reversal repair represents the most straightforward and error-free mechanism for repairing certain types of DNA damage. Instead of excising the damaged base and replacing it, these pathways utilize enzymes that directly reverse the modification, restoring the original base structure in a single step.

O6-methylguanine-DNA Methyltransferase (MGMT/AGT) Activity and Protection

O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT), is a crucial "suicide" enzyme that provides the primary defense against the mutagenic effects of O6-meG. nih.gov This DNA repair protein actively scans the DNA for alkyl adducts at the O6 position of guanine (B1146940). aacrjournals.org

The repair mechanism is direct and stoichiometric. MGMT identifies the O6-meG lesion and transfers the methyl group from the guanine to a cysteine residue within its own active site. nih.gov This action restores the guanine base to its correct structure but renders the MGMT protein inactive, as the cysteine modification is irreversible. The protein is then targeted for ubiquitination and degradation. Because one MGMT protein is consumed for each lesion repaired, the cell's capacity to handle this type of damage is limited by the rate of MGMT synthesis. nih.gov

By removing the methyl adduct before DNA replication, MGMT prevents the mispairing of O6-meG with thymine (B56734), which would otherwise lead to G:C to A:T transition mutations. aacrjournals.org The expression level of MGMT is a critical determinant of cellular resistance to methylating agents like MNNG. Cells with high levels of MGMT are more protected, while those with low or silenced MGMT expression, often due to promoter hypermethylation in some cancers, are more susceptible to the mutagenic and cytotoxic effects of MNNG. nih.govaacrjournals.org

Alkylated DNA Repair Protein B (AlkB) Homologs

The AlkB family of proteins represents another class of direct reversal repair enzymes that act on lesions generated by MNNG. These enzymes are Fe(II)/α-ketoglutarate-dependent dioxygenases that repair alkylated bases through oxidative demethylation. researchgate.net Unlike MGMT, which targets O6-meG, AlkB and its human homologs (ALKBH2 and ALKBH3) act on other methylation products, such as N1-methyladenine (1meA) and N3-methylcytosine (3meC). researchgate.netnih.gov

The repair process initiated by AlkB involves the oxidation of the methyl group, leading to its release as formaldehyde (B43269) and the restoration of the original base. researchgate.net Studies have shown that AlkB and its homologs have distinct substrate preferences and efficiencies. For instance, E. coli AlkB efficiently repairs 1meA and 3meC, particularly in single-stranded DNA. researchgate.netnih.gov Human homologs ALKBH2 and ALKBH3 also repair these lesions, with ALKBH2 showing a preference for double-stranded DNA, while ALKBH3 preferentially acts on single-stranded DNA and RNA. nih.govmdpi.com Research has also demonstrated that AlkB can repair 1-methylguanine (B1207432) and 3-methylthymine, with a preference for these lesions when they are in double-stranded DNA. nih.gov

Table 1: Substrate Preferences of AlkB Homologs

EnzymePreferred Substrate(s)Preferred DNA/RNA Context
E. coli AlkB 1-methyladenine (1meA), 3-methylcytosine (B1195936) (3meC)Single-stranded DNA (ssDNA) researchgate.netnih.gov
Human ALKBH2 1-methyladenine (1meA), 3-methylcytosine (3meC), 1,N6-ethenoadenine (εA)Double-stranded DNA (dsDNA) nih.govmdpi.com
Human ALKBH3 1-methyladenine (1meA), 3-methylcytosine (3meC)Single-stranded DNA (ssDNA) and RNA nih.govmdpi.com

Nucleotide Excision Repair (NER) System

Nucleotide Excision Repair (NER) is a versatile pathway that repairs a wide array of DNA lesions, particularly those that are bulky and cause significant distortions to the DNA helix. wikipedia.orgmdpi.com The NER pathway operates through two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. nih.gov

Recognition of Helical Distortions Induced by MNNG Adducts

The NER system's ability to act on a vast range of structurally unrelated lesions stems from its recognition of a common feature: the distortion of the DNA double helix. mdpi.comnih.gov Rather than identifying a specific chemical adduct, the NER machinery detects the thermodynamic destabilization and abnormal structure caused by the lesion. nih.gov

Mismatch Repair (MMR) System

The Mismatch Repair (MMR) system is essential for correcting errors that occur during DNA replication and recombination. nih.goveuropa.eu In the context of MNNG exposure, the MMR system plays a critical and somewhat paradoxical role. It does not repair the initial O6-meG lesion itself but instead recognizes the mismatch that arises when DNA polymerase incorporates thymine (T) opposite the O6-meG during replication. nih.gov

This recognition of the O6-meG:T mispair by the MMR machinery, specifically the MutSα (MSH2-MSH6) complex in eukaryotes, initiates a cascade that is central to the cytotoxicity of MNNG. nih.gov Instead of a successful repair, the MMR system can enter a futile cycle of excision and resynthesis. The MutLα complex is recruited, and the newly synthesized strand containing the thymine is excised. However, since the O6-meG lesion remains on the template strand, DNA polymerase may once again insert a thymine, leading to repeated cycles of attempted repair. nih.gov

This futile processing results in persistent single-strand gaps in the DNA. nih.gov If these gaps are not repaired before the next round of replication, they can lead to the collapse of replication forks and the formation of lethal DNA double-strand breaks (DSBs). nih.govnih.gov The accumulation of this severe damage triggers a DNA damage response mediated by kinases like ATR and ATM, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). nih.govnih.gov Consequently, cells with a functional MMR system are sensitive to the cytotoxic effects of MNNG, while cells deficient in MMR are paradoxically more resistant, a phenomenon known as alkylation tolerance. nih.gov

Table 2: Key Proteins in the Mismatch Repair Response to MNNG

Protein ComplexComponentsFunction in MNNG Response
MutSα MSH2, MSH6Recognizes the O6-methylguanine:Thymine (O6-meG:T) mismatch during DNA replication. nih.gov
MutLα MLH1, PMS2Recruited by MutSα; acts as an endonuclease to nick the newly synthesized DNA strand. youtube.com
EXO1 Exonuclease 1An exonuclease that removes the segment of the new strand containing the mismatched base. youtube.com
PCNA Proliferating Cell Nuclear AntigenA sliding clamp that helps recruit MMR proteins and DNA polymerase. youtube.com
DNA Polymerase e.g., Pol δFills the gap created by the exonuclease. youtube.com

Role in Recognizing MNNG-Induced Lesions

The initial recognition of DNA lesions caused by MNNG is a critical step in initiating the cellular response. While the primary O6-MeG lesion itself does not significantly distort the DNA helix, it becomes a substrate for the DNA Mismatch Repair (MMR) system after DNA replication. wikipedia.orgnih.gov During replication, DNA polymerase often mispairs the O6-MeG lesion with thymine (T), creating an O6-MeG:T mismatch. nih.gov

This mismatch is then recognized by the MutSα complex, a heterodimer consisting of the MSH2 and MSH6 proteins. pnas.org The MMR system identifies these base-base mispairs, which triggers a cascade of repair and signaling events. nih.gov Studies have shown that the MSH2-MSH6 complex is specifically responsible for recognizing the mispairs arising from polymerase errors opposite the O6-MeG lesion. nih.gov In response to MNNG treatment, MMR proteins are recruited to the nucleus to engage with the damaged DNA. nih.gov This recognition by the MMR system is not just a prelude to simple repair but is fundamental to the cytotoxic and cell cycle arrest signals that follow MNNG exposure. nih.govoup.com

Mismatch Repair Deficiency and Alkylation Tolerance

A fascinating phenomenon known as "alkylation tolerance" occurs in cells that are deficient in the Mismatch Repair (MMR) pathway. pnas.org These cells, despite accumulating MNNG-induced lesions like O6-methylguanine, show increased resistance to the cytotoxic effects of the agent. pnas.orgpnas.org This tolerance arises because a functional MMR system is paradoxically required to mediate the toxicity of MNNG. nih.govpnas.org

In MMR-proficient cells, the recognition of the O6-MeG:T mismatch by MutSα initiates a futile cycle of repair. nih.gov The MMR system removes the newly synthesized strand containing the mismatched thymine, but since the O6-MeG lesion persists on the template strand, DNA polymerase is likely to re-insert another thymine during the repair synthesis step. nih.govnih.gov This repeated, unsuccessful attempt at repair is thought to generate persistent single-strand gaps or double-strand breaks (DSBs) during subsequent rounds of replication, which are highly toxic and can trigger cell death. nih.govnih.gov

Conversely, in MMR-deficient cells (e.g., those lacking MSH2 or MSH6), this futile repair cycle is never initiated. pnas.orgnih.gov The O6-MeG:T mispairs are not recognized, the toxic secondary lesions are not generated, and the cells can continue to replicate their genomes, albeit with an increased mutation rate. pnas.org This failure to engage the MMR-dependent damage response allows the cells to survive, a state defined as alkylation tolerance. pnas.orgpnas.org

FeatureMMR-Proficient CellsMMR-Deficient Cells
Response to MNNG Sensitive to cytotoxic effectsExhibit alkylation tolerance (resistant) pnas.org
O6-MeG:T Mismatch Recognized by MutSα (MSH2-MSH6) pnas.orgNot efficiently recognized nih.gov
Repair Process Futile repair cycles lead to DNA breaks nih.govnih.govFutile repair cycles do not occur pnas.org
Cellular Outcome Cell cycle arrest, apoptosis, or cell death oup.comSurvival with increased mutation frequency pnas.orgpnas.org

Modulation of Cell Cycle Checkpoint Activation by MMR

The Mismatch Repair (MMR) system plays a crucial role in activating cell cycle checkpoints in response to MNNG. nih.govresearchgate.net Following exposure to MNNG, MMR-proficient cells typically arrest in the G2/M phase of the cell cycle. nih.govoup.com This arrest is dependent on a functional MMR system; cells with defects in MMR proteins like MLH1 or MSH2 fail to elicit a robust G2/M checkpoint and are defective in cell cycle arrest. nih.govresearchgate.net

The activation of this checkpoint is not immediate. For low doses of MNNG, the G2 arrest often occurs only after the cell has completed a second S-phase following treatment. oup.comcore.ac.uk This delay suggests that two rounds of DNA replication are necessary to generate the critical DNA structure that ultimately triggers the checkpoint signal. oup.com The futile repair cycles initiated by the MMR system are thought to create these signaling structures, such as single-strand gaps or double-strand breaks, which are then recognized by checkpoint kinases. core.ac.uk The MMR proteins may also act as a molecular scaffold at the damage site, helping to recruit and activate checkpoint kinases like ATM and Chk1/Chk2, thereby directly participating in the signaling cascade. nih.gov

Base Excision Repair (BER) Pathways

While the Mismatch Repair pathway is central to the cytotoxic response to MNNG, the Base Excision Repair (BER) pathway is also involved in processing the alkylation damage. nih.govwikipedia.org BER is the primary mechanism for removing small, non-helix-distorting base lesions, which include many of the adducts created by MNNG. wikipedia.orgnih.gov

The BER pathway is initiated by a specific DNA glycosylase that recognizes and excises the damaged base, leaving an apurinic/apyrimidinic (AP) site. wikipedia.orgnih.gov This AP site is then cleaved by an AP endonuclease. researchgate.net The resulting single-strand break is processed by one of two sub-pathways: short-patch BER, which replaces a single nucleotide, or long-patch BER, which synthesizes 2-10 new nucleotides. wikipedia.orgresearchgate.net Polymerases such as DNA polymerase β (Pol β) and ligases complete the repair process. wikipedia.orgresearchgate.net In the context of MNNG, BER can act on alkylated bases, and in some organisms like E. coli, the analogous nucleotide excision repair system has been shown to participate in repairing MNNG-induced damage. nih.gov The processing of these lesions by BER can lead to the formation of DNA strand breaks, which themselves are potent activators of DNA damage signaling pathways. nih.gov

Activation of DNA Damage Checkpoints and Signaling

ATM Kinase Activation in Response to DNA Alkylation

The Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response, is activated following exposure to MNNG. nih.govnih.gov Although ATM is primarily known for its role in responding to DNA double-strand breaks (DSBs), it is also a key player in the response to DNA alkylation. nih.govelsevierpure.com The activation of ATM in MNNG-treated cells appears to be a consequence of the repair process itself. nih.gov

As the MMR and BER pathways attempt to repair the MNNG-induced lesions, they create repair intermediates such as DNA strand breaks. nih.gov These breaks, even if transient, are sufficient to activate the ATM kinase. nih.gov Studies using comet assays have shown that strand breaks accumulate rapidly after MNNG treatment, coinciding with the activation of ATM and the phosphorylation of its downstream targets like p53. nih.gov Importantly, ATM activation occurs even in the absence of apoptosis-induced DNA fragmentation, indicating it is a direct result of the damage and repair process. nih.gov Cells deficient in ATM show an attenuated G2/M checkpoint response to MNNG, highlighting the kinase's importance in signaling the presence of alkylation damage. nih.gov

Chk1/Chk2 Kinase Activation

Downstream of ATM and other sensor kinases, the effector checkpoint kinases Chk1 and Chk2 are activated in response to MNNG-induced damage. nih.govnih.gov Both Chk1 and Chk2 are critical components for implementing the G2 arrest observed in MNNG-treated cells. nih.gov Their activation is triggered by the upstream DNA damage signals originating from the processed lesions. nih.govyoutube.com

MNNG exposure leads to the phosphorylation and activation of both Chk1 and Chk2. nih.govnih.gov This activation is dependent on a functional MMR system, which may facilitate the process by serving as a scaffold for these kinases at the damage site. nih.gov Once activated, Chk1 and Chk2 phosphorylate a range of downstream targets to enforce the cell cycle arrest. nih.gov A key target is the Cdc25 family of phosphatases, which are inhibited by this phosphorylation, thereby preventing the activation of cyclin-dependent kinases (CDKs) required for mitotic entry. nih.govnih.gov The activation of the ATM-Chk2 and ATR-Chk1 axes represents a core signaling network that translates the detection of MNNG-induced DNA damage into a protective cell cycle arrest. nih.govnih.gov

p53 Up-regulation and Phosphorylation

Exposure to the alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) initiates a robust DNA damage response, a critical component of which is the activation of the tumor suppressor protein p53. nih.gov Often called the "guardian of the genome," p53 is a transcription factor that regulates cell cycle progression, DNA repair, and apoptosis following genotoxic stress. youtube.com Upon MNNG-induced DNA damage, p53 protein levels are rapidly increased through post-transcriptional stabilization, and its activity is modulated by post-translational modifications, most notably phosphorylation. nih.govnih.gov

The activation of p53 is a key event in the cellular response to MNNG, triggering downstream pathways that determine the cell's fate. nih.gov Research in various cell lines has demonstrated that MNNG treatment leads to both the up-regulation of total p53 protein and its specific phosphorylation. nih.govresearchgate.net For instance, in human lymphoblastoid cell lines, MNNG exposure triggers an apoptotic response that is significantly more pronounced in cells with normal p53 function compared to those with mutant or deficient p53, highlighting the protein's central role in mediating MNNG-induced cytotoxicity. nih.gov

Phosphorylation is a primary mechanism for p53 activation. Studies have shown that MNNG-induced DNA damage leads to the phosphorylation of p53 on specific serine residues, such as Serine-15. researchgate.netnih.gov This phosphorylation can be mediated by the protein kinase Ataxia-Telangiectasia Mutated (ATM), which is activated in response to the DNA alkylation caused by MNNG. researchgate.net The involvement of ATM is underscored by experiments where inhibitors of ATM and Rad-3-related (ATR) kinases, such as wortmannin, were shown to suppress the MNNG-induced up-regulation of p53. researchgate.net In some contexts, the MNNG response involves the mismatch repair (MMR) system, which can facilitate the activation of kinases like ATM and ATR. researchgate.net However, the precise signaling cascade can be cell-type and dose-dependent.

Interestingly, the p53 response to MNNG can vary with the concentration of the agent. In HCT-116 colon cancer cells, lower concentrations that induce apoptosis are associated with an increase in p53 protein levels. nih.gov Conversely, higher concentrations that push cells into a senescence-like G0/G1 arrest are linked to a decrease in both p53 protein and its corresponding mRNA levels, suggesting a complex, concentration-dependent regulatory mechanism. nih.gov

Key Protein/FactorCell LineRole in MNNG-Induced p53 ResponseFinding
p53 Human Lymphoblastoid (TK-6, WTK-1)Mediates apoptosisMNNG triggers p53-dependent apoptosis. nih.gov
p53 Human Colon Cancer (HCT-116)Regulates cell fate (apoptosis vs. senescence)Increased at low MNNG concentrations (apoptosis); decreased at high concentrations (G0/G1 arrest). nih.gov
ATM (Ataxia-Telangiectasia Mutated) Normal Human Fibroblasts (NHF)Kinase that phosphorylates p53Activated by MNNG, leading to p53 phosphorylation on Serine-15. researchgate.net
Phospho-p53 (Ser-15) Normal Human Fibroblasts (NHF)Activated form of p53Levels increase following MNNG treatment in an ATM-dependent manner. researchgate.net
Wortmannin Normal Human Fibroblasts (NHF)Inhibitor of ATM/ATRBlocks the MNNG-induced up-regulation of p53. researchgate.net
APC (Adenomatous Polyposis Coli) Mouse Embryonic Fibroblasts (MEF)Downstream target of p53MNNG-induced APC expression is dependent on the presence of functional p53. nih.gov

G2/M Cell Cycle Arrest Mechanisms

A primary cellular response to DNA damage caused by MNNG is the activation of cell cycle checkpoints, particularly the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. nih.gov This arrest provides the cell with an opportunity to repair the DNA lesions. The mechanisms governing MNNG-induced G2/M arrest are multifaceted and depend on the cellular context and the extent of the damage.

At moderate levels of MNNG exposure, the establishment of the G2/M checkpoint is critically dependent on a functional DNA mismatch repair (MMR) system. nih.gov However, at higher concentrations, MNNG can trigger G2/M arrest through a pathway that bypasses the requirement for MMR. nih.gov This high-dose mechanism is also independent of ATM kinase activity, which is often a central player in DNA damage-induced G2 arrest. nih.gov Instead, the arrest relies on the ATR-Chk1 signaling pathway. nih.gov

The downstream execution of the G2/M arrest involves the inhibition of key cell cycle regulators. The ATR/Chk1 pathway leads to the inactivation of the phosphatase Cdc25C. nih.gov Cdc25C is responsible for removing an inhibitory phosphate (B84403) group from the cyclin-dependent kinase Cdc2 (also known as Cdk1). When Cdc25C is inhibited, Cdc2 remains in its inactive, phosphorylated state. nih.gov Inactive Cdc2 cannot form a complex with Cyclin B1, and this M-phase promoting factor (MPF) is therefore not activated, leading to a halt in the cell cycle before mitosis. nih.govnih.gov

In some cancer cell lines, such as human prostate carcinoma cells that lack functional p53, MNNG still effectively induces G2/M arrest. researchgate.net In these cells, the arrest is associated with the inhibition of both Cdk2 and Cdc2 kinase activities and a significant, p53-independent up-regulation of the Cdk inhibitor p21WAF1/CIP1. researchgate.net This indicates that p21 can act as a crucial effector of G2/M arrest in response to MNNG, even in the absence of its primary transcriptional regulator, p53. researchgate.net

Key Protein/FactorCell LineRole in MNNG-Induced G2/M ArrestFinding
ATR (ATM and Rad-3-related) Human Transformed CellsCheckpoint kinaseEssential for G2 arrest in response to high-dose MNNG, acting independently of ATM. nih.gov
Chk1 (Checkpoint Kinase 1) Human Transformed CellsCheckpoint kinaseActivated by ATR; decreased Chk1 expression diminishes the G2 checkpoint response. nih.gov
Cdc25C Human Transformed CellsActivating phosphataseInhibited downstream of the ATR/Chk1 pathway, leading to G2 arrest. nih.gov
Cdc2 (Cdk1) Human Transformed, Prostate Cancer (PC-3, DU145)M-phase promoting kinaseKept in an inactive state due to Cdc25C inhibition, causing arrest. nih.govresearchgate.net
p21WAF1/CIP1 Prostate Cancer (PC-3, DU145)Cdk inhibitorUp-regulated in a p53-independent manner, contributing to the inhibition of Cdk activity. researchgate.net
Cyclin B1 Human Colon Cancer (HCT-116)Regulatory subunit of MPFLevels increase at lower MNNG concentrations, consistent with G2/M arrest. nih.gov

G0/G1 Cell Cycle Arrest

While lower concentrations of MNNG typically induce a G2/M arrest, exposure to higher concentrations can result in a different cell fate: a G0/G1 phase arrest that is often associated with cellular senescence. nih.gov Cellular senescence is a state of irreversible growth arrest. This response prevents the proliferation of cells that have sustained a high level of DNA damage which may be irreparable.

Studies using the HCT-116 human colon cancer cell line have clearly demonstrated this concentration-dependent switch. While lower MNNG concentrations lead to G2/M arrest and apoptosis, higher concentrations promote a senescence-like state characterized by arrest in the G0/G1 phase of the cell cycle. nih.gov This state is confirmed by the increased expression of senescence-associated β-galactosidase, a well-established biomarker for senescent cells. nih.gov

The molecular signaling underlying this G0/G1 arrest is distinct from that of the G2/M checkpoint. A key difference is the status of the p53 protein. Whereas G2/M arrest is often associated with increased p53, the senescence-like G0/G1 arrest induced by high-dose MNNG is paradoxically associated with a decrease in both p53 protein and p53 mRNA levels. nih.gov This suggests that the entry into senescence under these conditions is not driven by a canonical p53-dependent pathway.

Furthermore, other critical cell cycle regulatory proteins are also down-regulated during this G0/G1 arrest. The levels of the Cdk inhibitor p21, as well as p27, Cyclin B1, Cdc2, and the transcription factors c-Myc and max, all decrease in cells treated with higher concentrations of MNNG. nih.gov This widespread down-regulation of key cell cycle promoters and inhibitors suggests a profound shutdown of the proliferative machinery as the cell enters a state of stable growth arrest. nih.gov

Key Protein/FactorCell LineRole in MNNG-Induced G0/G1 ArrestFinding
p53 Human Colon Cancer (HCT-116)Tumor suppressorLevels of p53 protein and mRNA decrease during high-dose MNNG-induced G0/G1 arrest. nih.gov
β-galactosidase Human Colon Cancer (HCT-116)Senescence markerExpression increases, confirming a senescence-like G0/G1 arrest. nih.gov
p21WAF1/CIP1 Human Colon Cancer (HCT-116)Cdk inhibitorLevels decrease at high MNNG concentrations that induce G0/G1 arrest. nih.gov
p27 Human Colon Cancer (HCT-116)Cdk inhibitorLevels decrease at high MNNG concentrations. nih.gov
c-Myc Human Colon Cancer (HCT-116)Transcription factorLevels decrease at high MNNG concentrations. nih.gov

Cellular and Molecular Signaling Perturbations Induced by N Methyl N Nitro N Nitrosoguanidine

Receptor Clustering and Signaling Interference

MNNG has been shown to induce the physical aggregation or "clustering" of critical cell surface receptors, a phenomenon that can profoundly alter their signaling functions. This effect appears to be independent of the compound's DNA-damaging properties, as it has been observed in enucleated cells, suggesting a direct interaction with the cell membrane or its components. nih.govbiorxiv.org

Treatment with MNNG leads to the clustering of the Epidermal Growth Factor Receptor (EGFR) in a manner that morphologically resembles the clustering induced by its natural ligand, epidermal growth factor (EGF). nih.govmdpi.com This effect has been observed in human amnion FL cells and is linked to the involvement of sphingolipids, particularly ceramide, which are known players in ligand-induced receptor clustering. biorxiv.org

Despite inducing this physical aggregation, MNNG's effect on EGFR's signaling activity is distinct from that of EGF. Research indicates that MNNG treatment does not trigger the autophosphorylation of key tyrosine residues (Y1068 and Y1173) in the intracellular domain of EGFR, which are crucial for downstream signaling. mdpi.com Furthermore, pre-incubation with MNNG can inhibit the autophosphorylation of EGFR that is normally induced by EGF treatment. mdpi.com This interference suggests that while MNNG can mimic the physical effect of ligand binding by causing receptor clustering, it simultaneously disrupts the proper activation of the receptor's tyrosine kinase activity. mdpi.com

Similar to its effect on EGFR, MNNG induces the clustering of the Tumor Necrosis Factor Alpha Receptor (TNFR). nih.govbiorxiv.org This has been observed in both African green monkey kidney Vero cells and human amnion FL cells. biorxiv.org The clustering of TNFR, like that of EGFR, occurs independently of genomic DNA damage, as demonstrated by its occurrence in enucleated cells. nih.govbiorxiv.org This points to a mechanism initiated at the cell surface, potentially through direct interaction with the receptor or alterations in the membrane environment. nih.gov

The impact of MNNG on the downstream Ras signaling pathway presents a complex picture with some conflicting findings in the scientific literature.

One line of research suggests an inhibitory role. Studies have shown that while MNNG induces EGFR clustering, it does not lead to the activation of Ras, a key downstream mediator. mdpi.com In fact, these studies demonstrated that pre-treating cells with MNNG could inhibit the activation of Ras that is normally caused by EGF. mdpi.com

Conversely, other research presents MNNG as a specific activator of oncogenic Ras. nih.gov In this context, MNNG has been shown to activate the Ras-MAPK pathway in a manner dependent on oncogenic Ras. nih.gov This suggests that oncogenic Ras could be a direct target for MNNG, providing a distinct mechanism for its carcinogenic properties that may be independent of its effects on EGFR phosphorylation. nih.gov Genetic mutations in the Ras gene are frequently detected in tumors induced by MNNG. nih.gov

Table 1: MNNG Impact on Ras Activation

Finding Cell Type/Model Implication Reference
Did not activate Ras; inhibited EGF-induced Ras activation. Human amnion FL cells MNNG interferes with normal EGFR-Ras signaling. mdpi.com

Activation of Intracellular Signal Transduction Pathways

Beyond interfering with receptor-proximal events, MNNG actively triggers specific intracellular signal transduction cascades, including the cAMP-PKA pathway and stress-activated MAPKs.

Low concentrations of MNNG have been found to activate the cyclic AMP (cAMP)-Protein Kinase A (PKA) signaling pathway. nih.govnih.gov This activation is significant as it can occur independently of MNNG's DNA-damaging effects. nih.gov Studies using a CRE (cAMP response element) reporter vector showed that MNNG treatment stimulates CRE-driven gene expression. nih.gov

This activation leads to the phosphorylation of the cAMP response element-binding protein (CREB) at serine-133, a key step in its activation as a transcription factor. nih.gov The activation of PKA itself was observed to peak after 60 minutes of MNNG treatment. nih.gov Interestingly, while intracellular cAMP levels were elevated after 60 minutes, significant PKA activation was also noted at 30 minutes without a corresponding rise in cAMP, suggesting a potential cAMP-independent mechanism for PKA activation by MNNG may also exist. nih.gov The activation of this pathway has been linked to the increased transcription of the DNA polymerase-beta gene, which contains a CRE motif in its promoter. nih.gov

MNNG is a potent activator of stress-activated protein kinases (SAPKs), specifically the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways. nih.govresearchgate.net The activation of both JNK and p38 has been demonstrated in C2C12 and NIH3T3 cells following MNNG stimulation. researchgate.netnews-medical.net

Research dissecting the functional consequences of this activation has shown that the JNK signaling pathway is a critical link between MNNG exposure and the transcriptional induction of the urokinase-type plasminogen activator (uPA) gene. nih.govresearchgate.net This induction is dependent on an AP1-enhancer element. researchgate.net The use of dominant-negative versions of kinases in the JNK pathway (such as MEKK1 and MKK7) and chemical inhibitors like curcumin (B1669340) successfully blocked MNNG-induced uPA transcription. nih.govnih.gov In contrast, inhibiting the p38 MAPK pathway did not prevent the MNNG-induced effect on uPA, indicating that while both pathways are activated, the JNK cascade is functionally responsible for this specific gene expression response. nih.govresearchgate.net

Table 2: MNNG-Induced Activation of Cellular Kinases

Kinase Pathway Observation Cell Type(s) Functional Outcome Reference
PKA Activated by low concentration MNNG, leading to CREB phosphorylation. Vero cells Increased transcription of DNA polymerase-beta. nih.gov
JNK Activated by MNNG. C2C12, NIH3T3 cells Mediates transcriptional induction of urokinase-type plasminogen activator (uPA). nih.govresearchgate.net

| p38 MAPK | Activated by MNNG. | C2C12 cells | Activation observed, but not directly linked to uPA induction in the studied context. | researchgate.net |

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone in regulating inflammation, immunity, and cell survival, is significantly activated in response to MNNG exposure. nih.govcellsignal.comnih.gov Research has demonstrated that MNNG treatment can induce the activation of NF-κB. nih.gov This activation is not an isolated event but is linked to other cellular changes, such as receptor clustering on the cell surface and alterations in sphingolipid metabolism. nih.gov

NF-κB proteins are typically held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. cellsignal.commdpi.com Upon receiving an activation signal, a cascade involving the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to translocate to the nucleus. cellsignal.com Once in the nucleus, NF-κB dimers, such as the p50/p65 heterodimer, bind to specific DNA sequences to regulate the expression of target genes. cellsignal.commdpi.com Studies have shown that MNNG-induced translocation of the NF-κB p65 subunit into the nucleus corresponds with increased NF-κB activity. nih.gov

The significance of this pathway in MNNG-mediated effects is highlighted by findings that inhibiting the NF-κB signaling pathway can halt the progression of MNNG-induced gastric precancerous lesions. nih.gov This suggests that NF-κB activation is a critical component of the cellular response to MNNG-induced damage and a key player in the subsequent pathological developments. nih.gov

Nrf2/Hippo Signaling Pathway

The cellular response to MNNG also involves the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary regulator of the antioxidant defense system. nih.govnih.gov MNNG exposure can trigger oxidative stress, a condition that typically leads to the activation of Nrf2. nih.govnih.gov Once activated, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. mdpi.com This induces the expression of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), to counteract oxidative damage. mdpi.comnih.gov Evidence indicates that protective effects against MNNG-induced gastric cancer can be exerted through the Nrf2/HO-1 pathway. nih.gov

Recent research has uncovered a crosstalk between the Nrf2 pathway and the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and stemness. nih.govnih.gov Specifically, Nrf2 has been found to induce the expression of the transcriptional co-activator with PDZ-binding motif (TAZ), a key downstream effector of the Hippo pathway. nih.govnih.gov This connection suggests that MNNG-induced activation of Nrf2 could, in turn, modulate Hippo signaling through TAZ. This Nrf2/TAZ axis has been shown to propel tumorigenesis, indicating that Nrf2 not only helps cells survive stress but can also contribute to malignant transformation by activating the TAZ-mediated Hippo transcriptional program. nih.govnih.gov The interplay between Nrf2 and NF-κB is also a critical aspect of the cellular stress response, as these two pathways can modulate each other's activity. mdpi.com

Endoplasmic Reticulum (ER) Stress Induction

Exposure to MNNG is a known inducer of endoplasmic reticulum (ER) stress. nih.govacs.org The ER is a critical organelle for protein folding and lipid biosynthesis. An accumulation of unfolded or misfolded proteins in its lumen triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore homeostasis. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.

Sphingolipid Metabolism Alterations

MNNG profoundly alters the metabolism of sphingolipids, a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in various cellular processes. nih.govnih.govabbs.info Lipidomic studies using mass spectrometry have revealed that MNNG treatment induces significant changes in the sphingomyelin (B164518) profile of human cells. nih.govabbs.info These changes include the appearance of new sphingomyelin species, the disappearance of others, and altered concentrations of several existing species. nih.gov

A key mechanism behind these alterations is the MNNG-induced activation of sphingomyelinases, specifically acid sphingomyelinase (ASM) and neutral sphingomyelinase. nih.gov These enzymes are responsible for breaking down sphingomyelin. MNNG treatment leads to a redistribution of ASM within the cell. nih.gov The importance of this is underscored by the finding that inhibiting ASM with imipramine (B1671792) can prevent some of the MNNG-induced changes in sphingomyelin metabolism. nih.gov Furthermore, these MNNG-induced alterations in sphingolipid metabolism are directly linked to the activation of the NF-κB signaling pathway, demonstrating a clear intersection between lipid signaling and inflammatory response pathways. nih.gov

Table 1: Summary of MNNG-Induced Alterations in Sphingolipid Metabolism

ObservationKey FindingsAssociated EnzymesDownstream EffectsReference
Changes in Sphingomyelin ProfileAppearance of new sphingomyelin species and disappearance of others. Altered concentrations of several sphingomyelin molecules.Acid Sphingomyelinase (ASM), Neutral SphingomyelinasePerturbation of membrane structure and signaling platforms. nih.govabbs.info
Enzyme Activation and RedistributionMNNG activates ASM and neutral sphingomyelinase. It also causes a redistribution of ASM within the cell.Acid Sphingomyelinase (ASM), Neutral SphingomyelinaseIncreased breakdown of sphingomyelin. nih.govnih.gov
Link to NF-κB SignalingChanges in sphingolipid metabolism are associated with the activation of the NF-κB signaling pathway.N/AActivation of inflammatory and survival pathways. nih.gov
Inhibition EffectsThe ASM inhibitor imipramine prevents some MNNG-induced effects and the redistribution of ASM. The antibiotic nystatin (B1677061) can also block MNNG-induced changes in sphingolipids.Acid Sphingomyelinase (ASM)Partial reversal of MNNG's effects on lipid metabolism and NF-κB activation. nih.govnih.gov

Proteomic Profiling of Cellular Responses

To understand the global cellular response to MNNG, proteomic analyses have been employed, combining two-dimensional gel electrophoresis and mass spectrometry. acs.orgnih.gov These studies have revealed that MNNG exposure causes comprehensive and complex changes in the protein expression profile of human cells, including the induction, suppression, upregulation, and downregulation of a wide range of proteins. nih.govnih.gov

Proteomic studies have successfully identified numerous proteins affected by MNNG treatment. nih.govnih.gov In one analysis of human amnion epithelial cells, more than 80 proteins were found to be affected, with 71 of them being identified by mass spectrometry. nih.govacs.org These proteins are involved in a multitude of fundamental cellular processes. nih.gov A specific example of MNNG's effect on a key protein is the rapid, proteasome-mediated degradation of the cell cycle inhibitor p21. nih.govnih.gov This degradation is required for the efficient activation of the DNA mismatch repair system. nih.govnih.gov

Table 2: Categories of Proteins Affected by MNNG Exposure

Cellular ProcessExamples of Affected Protein Functions/TypesReference
Regulation of TranscriptionZinc finger proteins and other transcription factors. nih.govnih.gov
MetabolismEnzymes involved in various metabolic pathways. nih.gov
Cytoskeleton OrganizationProteins that maintain cell structure and motility. nih.govnih.gov
Cell Cycle and ProliferationProteins that regulate cell division, such as the degradation of p21. nih.govnih.govnih.gov
Signal TransductionProteins involved in cellular communication and signaling cascades. nih.govnih.gov
TransportationProteins responsible for moving molecules across membranes. nih.gov

The extensive changes in the cellular proteome induced by MNNG present an opportunity to identify biomarkers for exposure and cellular stress. nih.govnih.gov The proteins that are consistently up- or downregulated following MNNG treatment could serve as indicators for detecting exposure to this and potentially other environmental carcinogens in human populations. acs.orgnih.gov The identification of a distinct protein signature for MNNG-induced stress could aid in monitoring exposure risk and in understanding the molecular mechanisms underlying the hazardous effects of such alkylating agents. nih.gov Further research is needed to validate these potential biomarkers and elucidate their precise roles in the cellular defensive response versus the detrimental effects of MNNG. nih.govacs.org

N Methyl N Nitro N Nitrosoguanidine and Genomic Instability

Induction of Chromosomal Aberrations

MNNG is a powerful clastogen, an agent that causes structural and numerical damage to chromosomes. nih.gov Exposure of cells to MNNG leads to a variety of chromosomal aberrations, including gaps, breaks, and exchanges. nih.gov Studies on Chinese hamster ovary (CHO) cells have shown that MNNG induces both structural and numerical chromosomal anomalies, with the frequency and type of aberration being dependent on the concentration of the chemical. nih.gov

The structural changes observed are typically of the chromatid type, which arise from breaks or exchanges. nih.gov Research has documented a range of MNNG-induced rearrangements, such as ring chromosomes, triradials, quadriradials, and dicentrics. nih.gov Interestingly, the distribution of these breaks along the chromosomes appears to be non-random, with certain chromosome bands showing a particular susceptibility to damage. nih.gov For instance, in a study on fibroblasts from sarcoma patients, specific hotspots for MNNG-induced breaks were identified at bands 1p32 and 11q23. nih.gov

Furthermore, cells from individuals with certain genetic predispositions, such as adenomatosis coli, have demonstrated heightened chromosomal instability when exposed to MNNG, exhibiting aberration frequencies approximately twice as high as control cells. nih.gov This suggests that underlying defects in cellular regulation can make chromosomes more susceptible to the damaging effects of MNNG. nih.gov

Table 1: Types of Chromosomal Aberrations Induced by MNNG An interactive table detailing the various chromosomal damages caused by MNNG, based on findings from multiple studies.

Aberration Type Description Reference
Gaps Achromatic lesions or unstained regions in a chromatid or chromosome. nih.gov
Breaks Discontinuities in a chromatid or chromosome, leading to fragments. nih.gov
Exchanges Rearrangements involving the rejoining of broken chromosome pieces. nih.govnih.gov
Ring Chromosomes A chromosome whose ends have fused to form a circular structure. nih.gov
Dicentric Chromosomes An abnormal chromosome with two centromeres, often resulting from the fusion of two chromosome fragments. nih.govki.se
Triradials/Quadriradials Complex exchange figures involving three or four chromosome arms. nih.gov
Numerical Anomalies Changes in the total number of chromosomes in a cell. nih.gov

Role in Microsatellite Instability (MSI)

Microsatellite instability (MSI) is a form of genomic hypermutability characterized by the accumulation of errors in short, repetitive DNA sequences known as microsatellites. wikipedia.org This condition arises from a deficient DNA mismatch repair (MMR) system, which is responsible for correcting errors that occur during DNA replication. wikipedia.org MNNG plays a significant role in the context of MSI by creating DNA lesions that challenge the MMR system. nih.govnih.gov

The primary lesion induced by MNNG, O6-methylguanine, can be mispaired with thymine (B56734) during DNA replication. wikipedia.org In cells with a functional MMR system, this mismatch is recognized, triggering a cell cycle arrest (typically at the G2/M checkpoint) or apoptosis. nih.govresearchgate.net This response prevents the proliferation of cells with damaged DNA. nih.gov

However, in cells with a deficient MMR system (dMMR), these MNNG-induced mismatches are not corrected. cancer.gov This allows the cells to bypass the G2 arrest and continue to divide, leading to the fixation of mutations and the expansion of genetically unstable cell clones. nih.gov This tolerance to the DNA-damaging effects of MNNG is a key characteristic of MMR-deficient cells. nih.gov The loss of MMR function, often due to mutations or epigenetic silencing (like hypermethylation of the MLH1 gene promoter), is a common event in the development of certain cancers, particularly colorectal cancer. frontiersin.orghee.nhs.uknih.gov Therefore, MNNG's ability to induce DNA lesions that are specifically targeted by the MMR system makes it a critical tool for studying and understanding the mechanisms of microsatellite instability.

Interplay with Viral Reactivation

The effects of MNNG on genomic stability can be further complicated by its interaction with latent viruses, particularly the Epstein-Barr virus (EBV). EBV, a human herpesvirus that infects a majority of the world's population, can exist in a dormant (latent) state or an active (lytic) state within host cells. nih.govnih.gov

MNNG is among the chemical agents that can induce EBV to switch from its latent phase to the lytic cycle. nih.gov This process, known as lytic reactivation, involves a cascade of viral gene expression. nih.gov Cellular stress, including the DNA damage caused by agents like MNNG, is a known trigger for this switch. nih.govnih.gov

The reactivation process is initiated by the expression of two immediate-early viral genes, BZLF1 and BRLF1. nih.govnih.gov The protein product of BZLF1, known as Zta, is a key transactivator that binds to specific promoters in the viral genome, initiating the lytic gene expression cascade. nih.govplos.orgsigmaaldrich.com MNNG, as a reactive oxygen species (ROS) inducer, can activate cellular signaling pathways, such as the p53 pathway, which are associated with the reactivation of the EBV lytic cycle. nih.gov Once initiated, the expression of an array of lytic proteins begins, leading to viral DNA replication and the production of new virus particles. nih.govnih.gov

The reactivation of the EBV lytic cycle is not merely a process of viral replication; it actively contributes to the genomic instability of the host cell. nih.govnih.gov The lytic cycle itself triggers a host DNA damage response (DDR). nih.gov Several EBV lytic proteins have been shown to induce DNA double-strand breaks and interfere with the host's DNA repair machinery, leading to increased chromosomal aberrations. nih.govpnas.org

For example, the immediate-early protein BRLF1 can cause chromosome mis-segregation during mitosis, directly contributing to genomic instability. nih.gov Other lytic proteins can also induce DNA breaks. nih.gov This creates a feedback loop where MNNG first induces DNA damage and triggers EBV reactivation, and the subsequent lytic cycle then causes further genomic damage, such as micronucleus formation and chromosome aberrations. nih.gov This recurrent cycle of damage and viral reactivation can promote the accumulation of genetic errors, enhancing the tumorigenic potential of the host cells. ki.senih.gov Research indicates that this interplay may be a significant factor in the progression of EBV-associated cancers like nasopharyngeal carcinoma. nih.govnih.gov

Table 2: Key Viral and Cellular Factors in MNNG-Mediated EBV Reactivation and Instability An interactive summary of the primary molecules involved in the interplay between MNNG, EBV, and host cell genomic stability.

Factor Type Role Reference
MNNG Chemical Agent Induces initial DNA damage (O6-methylguanine); triggers EBV reactivation. wikipedia.orgnih.gov
BZLF1 (Zta) Viral Protein (Immediate-Early) Master switch for the EBV lytic cycle; activates downstream viral genes. nih.govnih.govplos.org
BRLF1 Viral Protein (Immediate-Early) Induces lytic cycle; can cause chromosome mis-segregation. nih.govnih.gov
p53 Cellular Protein Tumor suppressor; its activation by MNNG-induced stress can be linked to EBV reactivation. nih.gov
DNA Mismatch Repair (MMR) System Cellular Pathway Recognizes and repairs DNA lesions; its deficiency leads to microsatellite instability. wikipedia.orgnih.govnih.gov

Table of Compounds

Compound Name
N-methyl-N'-nitro-N-nitrosoguanidine
O6-methylguanine
Guanine (B1146940)
Thymine
Diazomethane
Nitrous acid

Experimental Models and Methodologies in N Methyl N Nitro N Nitrosoguanidine Research

In Vitro Cell Culture Systems

Cell culture systems provide a controlled environment to investigate the direct effects of MNNG on cellular processes at the molecular level, free from the systemic complexities of a whole organism.

Human Amnion Epithelial Cells Information regarding the specific use of Human Amnion Epithelial Cells in research with N-methyl-N'-nitro-N-nitrosoguanidine was not available in the provided search results.

C3H/10T1/2 Cells The murine fibroblast cell line C3H/10T1/2 is a widely used model for studying neoplastic transformation. Research has shown that both the toxicity and the rate of transformation induced by MNNG are dependent on the cell cycle phase. nih.gov The highest rates of toxicity and transformation occur when cells are exposed to MNNG during the S phase of the cell cycle. nih.gov Studies have also demonstrated that the mechanisms underlying MNNG-induced toxicity and transformation appear to be different. nih.gov Furthermore, external agents can modify the effects of MNNG. For instance, pre-irradiation of C3H/10T1/2 cells with X-rays can induce O6-alkylguanine-DNA alkyltransferase, which provides significant protection against the mutagenic effects of MNNG but not its cytotoxic effects. allenpress.com Conversely, other compounds like formaldehyde (B43269) have been shown to be weak tumor promoters in MNNG-initiated C3H/10T1/2 cultures. nih.gov

Interactive Table: Research Findings in C3H/10T1/2 Cells Exposed to MNNG

Research FocusKey FindingsReference(s)
Cell Cycle Dependency Toxicity and transformation rates are maximal during the S phase. nih.gov
Toxicity vs. Transformation The mechanisms for MNNG-induced toxicity and transformation differ. nih.gov
Modulation by X-rays Pre-irradiation induces repair enzymes, reducing MNNG's mutagenic effects. allenpress.com
Cocarcinogenesis Formaldehyde acts as a weak promoter of transformation in MNNG-treated cells. nih.gov

Interactive Table: MNNG-Induced Effects in Human Fibroblasts

Research AreaObserved Effect/MechanismKey Protein/PathwayReference(s)
Cell Death Induction of heterogeneous cell death.Apoptosis (Caspase-3), PARP-mediated necrosis. nih.gov
DNA Repair & Mutagenesis Resistance to mutagenesis correlates with MT activity.O6-methylguanine-DNA-methyltransferase (MT). nih.gov
Genotoxic Stress ATM-proficient and -deficient cells both show a cytotoxic response.Ataxia telangiectasia-mutated (ATM) kinase. nih.gov
Phenotypic Classification Cells grouped by DNA repair capacity and MNNG sensitivity.Mer/Rem phenotypes. aacrjournals.org

Bacterial models are invaluable for MNNG research due to their rapid growth, simple genetics, and the availability of various repair-deficient mutants, allowing for detailed mechanistic studies of mutagenesis and DNA repair.

Escherichia coli In E. coli, MNNG is a powerful mutagen, primarily causing G:C→A:T transitions due to the mispairing of O6-methylguanine during DNA replication. nih.gov This specific mutational signature has been confirmed by sequencing the lacI gene in MNNG-treated bacteria. nih.gov Interestingly, the distribution of these mutations is not random and appears to be influenced by neighboring base sequences. nih.gov Studies have also revealed a cross-adaptive response where pretreatment with hydrogen peroxide can protect E. coli against the lethal effects of MNNG, a phenomenon observed in both wild-type and various repair-deficient strains. nih.gov This protection against MNNG-induced mutagenesis by H2O2 pretreatment is dependent on the ada gene. nih.gov

Bacillus subtilis Bacillus subtilis exhibits an adaptive response to MNNG. nih.gov Pre-exposure to low levels of MNNG induces a methyltransferase that removes the O6-methyl group from guanine (B1146940) in DNA, making the cells more resistant to both the lethal and mutagenic effects of a subsequent challenge dose. nih.gov This adaptive response involves de novo protein synthesis. nih.gov The primary mutations induced by MNNG in B. subtilis are hypothesized to be guanine-to-adenine transitions. nih.gov Early research also investigated the direct action of MNNG on the transforming DNA of B. subtilis. nih.gov

Pseudomonas aeruginosa MNNG has been used as a tool to investigate the genetics of Pseudomonas aeruginosa. It has been employed to treat donor strains to isolate mutants with altered mating capabilities, including strains potentially cured of their sex factors and others with enhanced donor activity. cambridge.orgcambridge.org Like other bacteria, P. aeruginosa demonstrates an error-proof adaptive repair response to MNNG. nih.gov Cells adapted with low concentrations of the mutagen become more resistant to the lethal and mutagenic effects of higher challenge doses, and this induced repair is dependent on protein synthesis. nih.gov

Pseudomonas putida Information regarding the specific use of Pseudomonas putida in research with N-methyl-N'-nitro-N-nitrosoguanidine was not available in the provided search results.

Streptococcus pneumoniae Research in Streptococcus pneumoniae has uncovered a unique potentiation mechanism. The lethal and mutagenic effects of MNNG are significantly increased by glutathione (B108866) disulfide (GSSG), an oxidized form of glutathione. nih.govnih.gov This potentiation requires the transport of GSSG into the cell, where it is thought to activate intracellular MNNG. nih.govnih.gov Mutations in a gene responsible for a glutathione transport system confer resistance to this synergistic effect. nih.govnih.gov

In Vivo Animal Models

In vivo models are essential for studying the carcinogenic effects of MNNG in the context of a complete biological system, including tissue-specific effects, metabolic activation, and interactions with the immune system.

Rat Forestomach The rat forestomach is a well-established model for MNNG-induced carcinogenesis. Administration of MNNG induces a high incidence of tumors, primarily squamous cell carcinomas. nih.govnih.gov This model is frequently used to study the modifying effects of other substances on carcinogenesis. For example, certain phenolic antioxidants have been found to significantly enhance MNNG-initiated forestomach carcinogenesis, while others can have an inhibitory effect. nih.gov Comparative studies have also been performed, showing MNNG to be a more potent carcinogen for the rat stomach than related compounds like N-propyl-N'-nitro-N-nitrosoguanidine (PNNG). nih.gov

Gastric Cancer Models MNNG is widely used to create rodent models of gastric cancer, which serve to investigate the multi-step process of carcinogenesis and to test potential chemopreventive agents. nih.govfrontiersin.org These models have shown that MNNG exposure can lead to histopathological changes including inflammation, atrophy, dysplasia, and ultimately adenocarcinoma. nih.govturkjgastroenterol.org The development of MNNG-induced gastric cancer can be modulated by various factors. Co-administration of taurocholic acid can significantly increase tumor multiplicity and progression. nih.gov Infection with Helicobacter pylori has been shown to enhance epithelial cell proliferation and reduce MNNG-induced apoptosis, suggesting a complex role in promoting gastric cancer. nih.gov Conversely, various phytochemicals and compounds like folic acid have been shown to have protective effects by inhibiting cell proliferation, modulating inflammation through pathways like NF-κB/NLRP3 and PI3K/Akt, and enhancing immunity. nih.govfrontiersin.orgscielo.org

Interactive Table: Findings from MNNG-Induced Gastric Cancer Models in Rats

Modulating Agent/FactorEffect on MNNG-Induced CarcinogenesisInvestigated Pathway/MechanismReference(s)
Taurocholic Acid Promotes/enhances tumor formation.Synergistic effect on cell proliferation. nih.govnih.gov
Helicobacter pylori Enhances cell proliferation, reduces apoptosis.Influence on cell kinetics. nih.gov
Phenolic Antioxidants (e.g., Catechol) Enhances development of adenomatous hyperplasia and adenocarcinoma.Promotion of cell proliferation. nih.gov
Phytochemicals Protective effects, inhibition of cancer development.Inhibition of cell proliferation, enhanced immunity, apoptosis induction. nih.govfrontiersin.orgresearchgate.net
Folic Acid Attenuates gastric mucosal injury and chronic atrophic gastritis.Regulation of PI3K/Akt and NF-κB/NLRP3 signaling pathways. turkjgastroenterol.orgscielo.org

Mouse Mouse models have also been instrumental in MNNG research. In C57BL/6 mice, MNNG administered in drinking water effectively induces neoplasia, including high-grade dysplasia and adenocarcinoma, in the duodenum and upper jejunum. nih.gov MNNG is also known to induce a variety of other tumors in mice following different administration routes. nih.gov In genetic research, N-methyl-N-nitrosourea (MNU), a related compound, is used as a positive control chemical in carcinogenicity studies involving genetically modified mice, such as the p53+/- model. researchgate.net

Zebrafish (Danio rerio) The zebrafish has emerged as a responsive and cost-effective vertebrate model for studying MNNG-induced carcinogenesis. nih.gov The developmental stage at the time of exposure is critical; embryos and fry are highly responsive, whereas juvenile fish are more refractory. nih.gov In zebrafish exposed as embryos, the primary target organs are the liver and testis, with hepatocellular adenoma being a common outcome. nih.gov Exposure at the fry stage primarily targets the testis and blood vessels, leading to seminomas, hemangiomas, and hemangiosarcomas. nih.gov The model also develops a variety of mesenchymal neoplasms, such as chondromas and rhabdomyosarcomas. nih.gov

Zea Mays Information regarding the specific use of Zea mays in research with N-methyl-N'-nitro-N-nitrosoguanidine was not available in the provided search results.

Advanced Research Methodologies in N-methyl-N'-nitro-N-nitrosoguanidine Research

The study of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has been significantly advanced by a range of sophisticated molecular and cellular biology techniques. These methodologies have enabled detailed investigation into its mechanisms of action, from the specific types of DNA mutations it induces to the complex cellular responses it triggers.

DNA Sequence Analysis for Mutagenic Specificity

DNA sequence analysis has been crucial in defining the precise mutagenic signature of MNNG. A primary action of MNNG is the alkylation of DNA bases, particularly adding methyl groups to the O6 position of guanine and the O4 position of thymine (B56734). wikipedia.org This chemical modification leads to mispairing during DNA replication and results in a characteristic pattern of mutations.

Early studies using bacterial systems, such as the Escherichia coli lacI gene, revealed that the predominant mutation induced by MNNG is a G:C to A:T transition. nih.gov This specificity is consistent with the mispairing of O6-methylguanine with thymine during DNA replication. nih.gov Further research has shown that the distribution of these mutations is not random. nih.gov The frequency of G:C to A:T transitions is significantly influenced by the base flanking the guanine residue. Specifically, sites with a 5'-purine (R) adjacent to the guanine (5'-R-G-N-3') are mutated at a much higher frequency than those with a 5'-pyrimidine (Y) (5'-Y-G-N-3'). nih.gov

In studies on the tonB gene in E. coli, MNNG-induced mutations were analyzed in both recA+ and recA- strains. In the recA+ strain, 45 out of 48 identified base substitutions were G:C to A:T transitions. nih.gov A similar predominance of G:C to A:T transitions was observed in the recA56 strain. nih.gov This consistent finding across different genetic backgrounds underscores the primary mutagenic outcome of MNNG-induced DNA damage.

Shuttle vector systems have allowed for the detailed analysis of MNNG's mutagenic specificity in human cells. In one such study, a shuttle vector containing the lacZ' gene was used in a human 293 cell line. nih.gov Following MNNG treatment, a greater than 230-fold increase in single-base substitutions was observed. nih.gov Of the 63 independent mutations characterized, 89% were G:C to A:T transitions, confirming that the mutagenic specificity seen in bacteria also holds true in human cells. nih.gov

Table 1: Mutational Specificity of MNNG in Different Experimental Systems

Experimental SystemTarget GenePredominant MutationKey FindingsReference
Escherichia colilacIG:C → A:T transitionMutation frequency is higher at sites with a 5' flanking purine (B94841). nih.gov
Escherichia coli (recA+)tonBG:C → A:T transition45 of 48 base substitutions were G:C to A:T transitions. nih.gov
Human 293 CellslacZ' (Shuttle Vector)G:C → A:T transition89% of MNNG-induced mutations were G:C to A:T transitions. nih.gov
Monkey Kidney Vero CellssupF (Shuttle Vector)G:C → T:A and G:C → A:TDemonstrated nontargeted mutagenesis with a high proportion of transversions. nih.gov

Proteomics and Mass Spectrometry Applications

Proteomics, coupled with mass spectrometry, has provided a global view of the cellular response to MNNG-induced damage. This approach allows for the large-scale identification and quantification of proteins whose expression levels change following MNNG exposure, offering insights into the complex signaling networks activated by the cell. nih.govnih.gov

In a study using human amnion epithelial cells, researchers performed a proteomic analysis at different time points after MNNG treatment. nih.gov Using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, they identified 70 differentially expressed proteins, with major changes occurring 3 and 12 hours after exposure. nih.gov The affected proteins were involved in a wide array of cellular processes, including protein biosynthesis and the Ran GTPase system. nih.gov

Another study on the same cell line investigated the dose-dependent effects of MNNG on the proteome. nih.govacs.org More than 80 proteins were found to be affected, and 71 of these were identified by MALDI-TOF mass spectrometry. nih.govacs.org These proteins participate in diverse cellular functions such as transcriptional regulation, metabolism, cytoskeletal organization, cell cycle control, and signal transduction. nih.gov Such studies are valuable for identifying potential biomarkers of MNNG-induced stress and for understanding the molecular mechanisms underlying its cytotoxic and carcinogenic effects. nih.govacs.org

Mass spectrometry is not only used to identify changes in protein abundance but also to characterize protein-protein interactions and post-translational modifications that occur in response to DNA damage. bio-rad-antibodies.com For instance, after immunoprecipitation of a protein of interest, mass spectrometry can identify co-precipitated proteins, revealing interaction partners within a complex. bio-rad-antibodies.com This has been instrumental in dissecting the protein networks involved in DNA repair and cell cycle checkpoint control following MNNG treatment.

Immunoblotting and Immunoprecipitation Techniques

Immunoblotting (Western blotting) and immunoprecipitation are fundamental techniques used to study specific proteins involved in the cellular response to MNNG. Immunoblotting allows for the detection and quantification of changes in the expression levels of individual proteins, while immunoprecipitation is used to isolate specific proteins or protein complexes from a cell lysate. bio-rad-antibodies.comnih.gov

These techniques have been widely applied in MNNG research. For example, immunoblotting has been used to show that MNNG treatment leads to the degradation of the p21 protein in HeLa and U2OS cells. nih.gov Time-course experiments revealed that in HeLa cells, p21 was lost within one hour of treatment. nih.gov Further studies using immunoblotting demonstrated that this degradation was incomplete in other cell lines like HCT116 and SW480. nih.gov

Co-immunoprecipitation experiments have been critical in elucidating the protein-protein interactions that occur on chromatin following MNNG-induced DNA damage. In HeLa cells, treatment with MNNG was shown to induce the formation of a complex containing MutSα (a heterodimer of MSH2 and MSH6), PCNA, and Cdt2. nih.gov The reverse immunoprecipitation using an antibody against Cdt2 confirmed the time-dependent binding of MSH2, MSH6, and PCNA to Cdt2 after MNNG treatment. nih.gov Similarly, immunoprecipitation experiments have demonstrated the rapid association of mismatch repair (MMR) proteins with chromatin in response to MNNG, even when DNA replication is blocked. nih.gov These studies show that MutSα and MutLα are recruited to chromatin-bound PCNA, initiating the DNA damage response. nih.gov

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide or DAPI, flow cytometry can quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. researchgate.netthermofisher.comthermofisher.com This method has been extensively used to characterize the effects of MNNG on cell cycle progression.

Multiple studies have shown that MNNG induces a G2/M phase arrest in various cell lines. aacrjournals.orgresearchgate.netnih.gov In one study, flow cytometry revealed that MNNG caused an accumulation of cells in the G2/M phase, which was correlated with the inhibition of cyclin-dependent kinase (Cdk) 2 and Cdc2 kinase activities. aacrjournals.org In Balb/3T3 cells, MNNG treatment led to a concentration-dependent increase in the G2/M population and the apoptotic fraction. nih.gov

Flow cytometry can also be used to detect apoptosis by identifying a "sub-G1" peak, which represents cells with fragmented DNA. nih.govmdpi.com In a human lymphoblastoid cell line, MNNG exposure led to cell death that coincided with an accumulation of cells in the late S phase. nih.gov Analysis of the dead cell fraction revealed that it consisted mainly of cells with a sub-G1 DNA content, indicating that cell death occurred following the perturbation of DNA replication. nih.gov

Table 2: Summary of Flow Cytometry Findings in MNNG-Treated Cells

Cell LineObserved EffectAssociated Molecular ChangesReference
Human colon cancer cellsG2/M phase arrestInhibition of Cdk2 and Cdc2 kinase activities, induction of p21. aacrjournals.org
NIH 3T3 cellsAccumulation in G2 in the second cell cycle.- researchgate.net
Balb/3T3 cellsG2/M arrest and apoptosis.Increased p53, p27, and GADD45 protein levels. nih.gov
Human lymphoblastoid T5-1 cellsAccumulation in late S phase, cell death with sub-G1 DNA content.Perturbation of DNA replication. nih.gov

Comet Assay for DNA Strand Breaks

The Comet Assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage, particularly single- and double-strand breaks, in individual cells. neb.comnih.govyoutube.com In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage. nih.gov

The comet assay has been widely used to demonstrate that MNNG induces DNA strand breaks. nih.govresearchgate.net It is sensitive enough to detect lesions induced by low concentrations of MNNG. nih.gov Studies comparing different DNA damage detection methods found the comet assay to be more sensitive than techniques like alkaline elution and DNA unwinding at low MNNG concentrations. nih.gov

Both alkaline and neutral versions of the comet assay have been employed in MNNG research. The alkaline comet assay is more sensitive and can detect single-strand breaks and alkali-labile sites, which are common lesions induced by alkylating agents like MNNG. nih.govnih.gov In contrast, the neutral comet assay is primarily used to detect double-strand breaks. nih.gov Interestingly, some studies have found that at high concentrations of MNNG, the neutral comet assay may not detect significant damage, while the alkaline comet assay reveals the presence of DNA damage, likely including single-strand breaks. nih.govresearchgate.net This highlights the importance of using the appropriate assay conditions to detect the specific types of DNA lesions induced by MNNG.

Shuttle Vector Systems for Mutagenesis Studies

Shuttle vectors are plasmids that can replicate in both mammalian and bacterial cells, making them powerful tools for studying mutagenesis. nih.govyoutube.com A target gene for mutagenesis is cloned into the shuttle vector, which is then introduced into mammalian cells. After exposure to a mutagen like MNNG, the plasmids are recovered from the mammalian cells and transferred ("shuttled") into bacteria, where mutations in the target gene can be easily scored and sequenced. nih.govnih.gov

Several shuttle vector systems have been utilized in MNNG research. An episomal vector based on Epstein-Barr virus (EBV) and SV40 elements was used to establish a human 293 cell line with a permanent mutagenesis target, the lacZ' gene. nih.gov This system allowed for the detection of a significant, over 230-fold increase in the frequency of single-base substitutions after MNNG treatment. nih.gov The molecular analysis of these mutations confirmed the predominance of G:C to A:T transitions, consistent with MNNG's known mutagenic specificity. nih.gov

Another study used the shuttle vector pZ189, which contains the supF suppressor tRNA gene as a target, to investigate nontargeted mutagenesis in monkey kidney cells. nih.gov In this experimental setup, the cells were treated with MNNG before the introduction of the undamaged plasmid. The subsequent replication of the plasmid in the damaged cells led to an increased mutation frequency in the supF gene, providing strong evidence for nontargeted mutagenesis. nih.gov The spectrum of these nontargeted mutations differed from that of spontaneous or directly targeted mutations, featuring a high proportion of transversions. nih.gov These shuttle vector-based approaches have been invaluable for dissecting the molecular mechanisms of both targeted and nontargeted mutagenesis induced by MNNG in mammalian cells.

In Vitro Kinase Assays

N-methyl-N′-nitro-N-nitrosoguanidine (MNNG) is a well-known alkylating agent and a carcinogen that induces DNA damage. Its effects on cellular processes are often mediated through the modulation of various signaling pathways, many of which are regulated by protein kinases. In vitro kinase assays are crucial tools to understand the direct or indirect effects of compounds like MNNG on kinase activity. These assays are performed in a cell-free environment and typically involve a purified kinase, a substrate, and a source of ATP. The activity of the kinase is measured by the amount of phosphate (B84403) transferred to the substrate.

While extensive in vitro kinase profiling data for MNNG, such as IC50 values against a large panel of kinases, is not widely available in public literature, several studies have utilized specific in vitro kinase assays to investigate the effect of MNNG on particular kinases that are key regulators of the DNA damage response and other cellular pathways.

ATM Kinase Activity

Research has shown that the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a master regulator of the DNA damage response, is activated in response to MNNG-induced DNA alkylation. In vitro kinase assays have been instrumental in confirming this activation. In these experiments, ATM is immunoprecipitated from cell lysates and incubated with a known substrate, such as p53, in the presence of ATP. The phosphorylation of the substrate is then measured to determine ATM kinase activity.

One study observed that in MNNG-treated normal human fibroblasts, the upregulation and phosphorylation of p53 were sensitive to the ATM kinase inhibitor wortmannin, suggesting ATM's involvement. Crucially, in vitro kinase assays demonstrated that ATM is rapidly activated in both normal and mismatch repair (MMR)-deficient cells following MNNG treatment. nih.gov This activation is thought to be triggered by DNA strand breaks that occur during the repair of MNNG-induced alkylation damage. nih.gov

Table 1: Summary of In Vitro ATM Kinase Assay Findings with MNNG

KinaseCell Lines Used for Kinase SourceSubstrateKey FindingReference
ATMNormal human fibroblasts, MMR-deficient colorectal tumor linep53MNNG treatment leads to rapid activation of ATM kinase activity. nih.gov

Protein Kinase A (PKA) Activation

Low concentrations of MNNG have been found to activate the cAMP-protein kinase A (PKA) signaling pathway. This activation appears to be independent of the genomic DNA damage caused by MNNG. nih.gov Studies have used both cellular and enucleated cell systems to demonstrate that MNNG can activate the PKA-CREB pathway. nih.gov While direct in vitro kinase assays with purified PKA and MNNG are not explicitly detailed in these reports, the evidence points towards MNNG or its downstream effects leading to an increase in PKA activity. The initiation of these signal cascades may be associated with MNNG's interaction with cell surface receptors or direct activation of related signal proteins. nih.gov

Table 2: Observed Effects of MNNG on PKA Pathway

Pathway ComponentExperimental SystemObserved EffectImplicationReference
PKA-CREB PathwayNuclear and enucleated cellsActivation by low concentration MNNG (0.2 microM)Activation is independent of genomic DNA damage. nih.gov

Comparative Mechanistic Studies of N Methyl N Nitro N Nitrosoguanidine with Other Alkylating Agents

Distinguishing SN1 and SN2 Alkylation Mechanisms

The chemical mechanism by which an alkylating agent transfers its alkyl group to a nucleophilic site on a molecule like DNA is a fundamental determinant of its biological activity. MNNG and methyl methanesulfonate (B1217627) (MMS) are classic examples used to illustrate the differences between SN1 (first-order nucleophilic substitution) and SN2 (second-order nucleophilic substitution) reactions. nih.govmdpi.com

MNNG is an SN1-type agent. oup.comnih.gov Its mechanism is stepwise; it first decomposes to form a highly reactive electrophile, a methyl-diazonium cation, which then methylates DNA. nih.govmasterorganicchemistry.comyoutube.com This reaction's rate is primarily dependent on the formation of this intermediate. masterorganicchemistry.com Some researchers have also suggested the term 'oxyphilic' to describe MNNG's reactivity profile, highlighting its affinity for oxygen atoms. nih.gov

In contrast, MMS is a canonical SN2-type agent. nih.govoup.com The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time the leaving group departs. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile and is highly sensitive to steric hindrance around the reaction center. masterorganicchemistry.comyoutube.com

These distinct mechanisms directly influence which atoms in the DNA molecule are most likely to be alkylated.

While MNNG and MMS generate similar types of methylated DNA bases, they do so in strikingly different proportions, a direct consequence of their SN1 versus SN2 mechanisms. nih.gov The most significant distinction lies in the formation of oxygen adducts. nih.gov MNNG, reacting via the highly reactive SN1 mechanism, shows a greater propensity to methylate oxygen atoms in DNA bases compared to MMS. nih.gov

The predominant adduct formed by both agents is 7-methylguanine (B141273) (N7-MeG). nih.gov However, MNNG produces a substantially higher proportion of the highly mutagenic lesion O⁶-methylguanine (O⁶-MeG). nih.gov MNNG also methylates the phosphodiester backbone of DNA to a greater extent than MMS. nih.gov Research suggests that damage sites from MNNG may be clustered, whereas MMS-induced damage appears more randomly distributed throughout the DNA. nih.gov

DNA AdductMNNG (SN1) ProportionMMS (SN2) ProportionSignificance
O⁶-methylguanine (O⁶-MeG)~7%~0.3%Highly mutagenic and cytotoxic lesion. nih.govnih.gov
7-methylguanine (N7-MeG)~67%~82%Most common lesion, can lead to abasic sites. nih.gov
3-methyladenine (N3-MeA)~12%~11%Cytotoxic lesion repaired by BER. nih.gov
Methyl Phosphodiesters~12-17% (predicted)~0.8%Affects DNA backbone integrity. nih.gov

Differential Cellular Responses and Toxic Mechanisms

The differences in the chemical mechanisms and adduct profiles of MNNG and MMS translate into distinct toxic mechanisms and cellular responses. nih.gov On a molar basis, MNNG is approximately 100 times more toxic to cells than MMS. nih.gov

The primary mode of MMS-induced cytotoxicity involves damage to cell membranes. nih.gov This damage is not dependent on the phase of the cell cycle and leads to a loss of membrane integrity, which can be observed by the uptake of dyes like trypan blue. nih.gov MMS toxicity is not enhanced by caffeine, and it does not cause significant delays in DNA replication for cells that survive the initial membrane damage. nih.gov

In stark contrast, MNNG's toxicity stems mainly from its effects on DNA replication. nih.gov It causes a delay in the S phase of the cell cycle and blocks cell proliferation, but it does not cause the immediate membrane damage seen with MMS. nih.gov MNNG's cytotoxic effects are most pronounced when cells are treated during the S phase and are notably potentiated by caffeine, a substance known to interfere with DNA damage checkpoints. nih.gov As an SN1 agent, MNNG activates the mismatch repair (MMR) pathway, which, in response to the damage, can trigger a delayed G2/M cell cycle arrest and either lead to repair and survival or cell death. nih.govnih.gov The cellular response to MNNG is also modulated by the transcription factor STAT1, which is critical for efficient DNA repair and long-term survival following exposure. nih.gov In some contexts, MNNG can induce a regulated form of necrosis through the overactivation of the enzyme PARP-1, leading to a collapse of cellular energy levels. nih.gov

FeatureMNNG (SN1)MMS (SN2)
Relative ToxicityHigh (~100x more than MMS). nih.govLow. nih.gov
Primary Toxic MechanismInhibition of DNA replication. nih.govCell membrane damage. nih.gov
Cell Cycle DependenceMaximal toxicity in S phase. nih.govNot dependent on cell cycle phase. nih.gov
Effect of CaffeinePotentiates toxicity. nih.govNo potentiation. nih.gov
Key Cellular PathwayMismatch Repair (MMR) activation. nih.govnih.govGeneral membrane stress. nih.gov

Shared and Unique DNA Repair Pathway Engagements

Cells employ a sophisticated network of DNA repair pathways to counteract the damage inflicted by alkylating agents. nih.gov While MNNG and other agents like MMS trigger some of the same pathways, the degree of engagement and the involvement of specific pathways can differ significantly, reflecting their distinct lesion profiles.

Shared Repair Pathways:

Direct Reversal: This pathway is a critical line of defense against O⁶-MeG. The protein O⁶-methylguanine-DNA methyltransferase (MGMT) directly transfers the methyl group from the guanine (B1146940) oxygen to one of its own cysteine residues, thereby restoring the DNA base in a single step. mdpi.comnih.gov Since both MNNG and MMS produce O⁶-MeG, MGMT is engaged in response to both, although its role is far more critical for mitigating the effects of MNNG due to the higher yield of this lesion. nih.gov

Base Excision Repair (BER): BER is the primary pathway for repairing the most common lesions induced by both agents, such as N7-MeG and N3-MeA. nih.govmdpi.com It involves a DNA glycosylase recognizing and removing the damaged base, followed by the creation and repair of an abasic (AP) site. cellsignal.com The DNA repair enzyme MUTYH, typically associated with oxidative damage, can potentiate MNNG's toxicity by interacting with these AP sites. nih.gov

Unique and Differential Pathway Engagements:

Mismatch Repair (MMR): The MMR pathway is uniquely and critically engaged in the cellular response to MNNG. nih.gov If the O⁶-MeG lesion is not repaired by MGMT before replication, it is often misread by DNA polymerase, which inserts a thymine (B56734) instead of a cytosine. nih.gov The resulting O⁶-MeG:T mispair is recognized by the MMR system. nih.gov Instead of repairing the lesion, the MMR system's persistent but futile attempts to "correct" the mismatch on the newly synthesized strand can lead to downstream signaling that triggers cell cycle arrest and apoptosis, a major component of MNNG's cytotoxicity. nih.govnih.gov This pathway is less significantly activated by MMS due to its very low production of O⁶-MeG. nih.gov

Homologous Recombination (HR): MNNG is a more potent inducer of HR than MMS. nih.gov The processing of MNNG-induced damage, particularly the O⁶-MeG lesions processed by the MMR pathway, can lead to the formation of DNA double-strand breaks or stalled replication forks, which are substrates for the HR pathway. nih.govnih.gov

DNA Repair PathwayEngagement by MNNGEngagement by MMSNotes
Direct Reversal (MGMT)HighLowCrucial for repairing the highly mutagenic O⁶-MeG lesion. nih.gov
Base Excision Repair (BER)HighHighRepairs the most frequent adducts like N7-MeG and N3-MeA. nih.gov
Mismatch Repair (MMR)HighVery LowRecognizes O⁶-MeG:T mispairs, mediating cytotoxicity and cell cycle arrest. nih.govnih.gov
Homologous Recombination (HR)HighLowRepairs double-strand breaks arising from replication over MNNG lesions. nih.gov

Comparison of Mutagenic Potency and Specificity

The ultimate biological consequence of unrepaired or misrepaired DNA damage is mutation. MNNG is a significantly more potent mutagen than MMS, a fact directly linked to their different alkylation profiles. nih.gov

The high mutagenic potency of MNNG is primarily attributed to its efficient production of O⁶-methylguanine. nih.govnih.gov This lesion readily mispairs with thymine during DNA replication, leading to a characteristic mutational signature. nih.govnih.gov The predominant type of mutation induced by MNNG is a G:C to A:T transition. nih.gov In studies using Escherichia coli, these transitions accounted for the vast majority of MNNG-induced base substitutions. nih.gov These mutations are often observed at guanine residues that are preceded on the same strand by another guanine or a thymine. nih.gov

While MMS is also mutagenic, its potency is much lower. nih.gov Its primary lesion, N7-MeG, does not distort the DNA helix and does not typically cause mispairing during replication. nih.gov Instead, the N-glycosidic bond of N7-MeG is destabilized, making it prone to spontaneous cleavage that creates an abasic site. nih.gov These abasic sites are non-instructional and can lead to mutations if they are not repaired by the BER pathway before the replication fork arrives. nih.gov

Furthermore, studies in yeast have revealed that SN1-type agents like MNNG tend to be more mutagenic in double-stranded DNA, whereas SN2 agents like MMS are comparatively more mutagenic in single-stranded DNA contexts. oup.com

FeatureMNNG (SN1)MMS (SN2)
Mutagenic PotencyHigh. nih.govLow. nih.gov
Primary Mutagenic LesionO⁶-methylguanine (O⁶-MeG). nih.govnih.govN7-methylguanine (leading to abasic sites). nih.gov
Characteristic MutationG:C → A:T transitions. nih.govVarious substitutions at abasic sites.
Preferred DNA Context (Yeast)Double-stranded DNA. oup.comSingle-stranded DNA. oup.com

Future Research Directions

Elucidating Unresolved Mechanistic Aspects

Despite decades of research, a complete picture of MNNG's interaction with cellular components and the subsequent biological responses is yet to be fully elucidated. A primary area of future inquiry involves the complex interplay between MNNG-induced DNA damage and the cellular signaling networks that govern cell fate.

MNNG is a potent alkylating agent known to primarily methylate the O6 position of guanine (B1146940) and the O4 position of thymine (B56734) in DNA. numberanalytics.com These modifications can lead to G:C to A:T transition mutations if not repaired. numberanalytics.com While the initial DNA adducts are well-characterized, the downstream consequences on cellular signaling pathways present a complex web of interactions that are still being untangled.

Research has shown that MNNG triggers a robust G2/M checkpoint arrest in a manner dependent on the mismatch repair (MMR) system and the ATM kinase. nih.gov The checkpoint kinases Chk1 and Chk2 have also been identified as crucial components in this response. nih.gov However, the precise, dose-dependent activation of these pathways and the full spectrum of their downstream targets remain to be comprehensively mapped. For instance, while MNNG exposure leads to the catalytic activation of ATM, this occurs through an MMR-independent mechanism, suggesting a more complex signaling cascade than previously understood. nih.gov

Furthermore, MNNG induces the degradation of the cell cycle inhibitor protein p21 in a process requiring the MSH2 and Cdt2 proteins. kjcls.org This degradation is mediated by the ubiquitin/proteasome pathway and is essential for the efficient activation of the MMR system. kjcls.org Unraveling the complete network of protein-protein interactions and post-translational modifications that regulate this process is a key area for future studies. The observation that BRCA1 knockdown partially protects p21 from degradation suggests the involvement of additional, as yet unconfirmed, players in this pathway. kjcls.org

The role of the ABC excinuclease in repairing MNNG-induced DNA damage has been established, with the enzyme incising methylated DNA in an ATP-dependent manner. nih.govmdpi.com However, the full range of DNA adducts recognized and processed by this and other repair pathways, and the coordination between these pathways in response to MNNG, require further investigation. Understanding how the cell prioritizes the repair of different MNNG-induced lesions will provide critical insights into the mechanisms of mutagenesis and carcinogenesis.

Development of Novel Research Tools and Models

Advancing our understanding of MNNG's mechanisms necessitates the continuous development of innovative research tools and models. These tools are crucial for dissecting the complex biological responses to MNNG exposure with greater precision and in contexts that more accurately mimic human physiology.

In Vitro and In Vivo Models:

MNNG has been instrumental in developing animal models of cancer, particularly stomach cancer. kjcls.org These models have been used to study the effects of co-factors like Helicobacter pylori infection and to screen for tumor suppressors. kjcls.org Future development in this area could involve the creation of more refined genetically engineered mouse models (GEMMs) that allow for the conditional expression of specific oncogenes or tumor suppressor genes in the context of MNNG-induced carcinogenesis. nih.govmanchester.ac.uk Such models would provide greater control over the genetic landscape and allow for a more precise dissection of the pathways involved in tumor initiation and progression.

The use of three-dimensional (3D) organoid cultures derived from primary tissues represents a significant advancement over traditional 2D cell culture. mdpi.com Developing gastric organoid models to study MNNG's effects would provide a more physiologically relevant in vitro system to investigate cellular heterogeneity, cell-cell interactions, and the tumor microenvironment in response to this carcinogen. Furthermore, induced pluripotent stem cells (iPSCs) from patients with a predisposition to gastric cancer could be used to generate personalized organoid models, offering a platform for studying individual differences in susceptibility to MNNG. miragenews.com

Advanced Analytical and Screening Techniques:

The detection and quantification of MNNG-induced DNA adducts are central to understanding its genotoxicity. While methods like ³²P-postlabeling and mass spectrometry have been employed, there is a need for more sensitive and high-throughput techniques. berkeley.edu The development of advanced mass spectrometry-based DNA adductomics can enable the simultaneous identification and quantification of a wide range of DNA modifications. researchgate.net Combining these techniques with next-generation sequencing (NGS) can provide a genome-wide map of MNNG-induced DNA damage at single-nucleotide resolution. researchgate.net

High-throughput screening (HTS) platforms are powerful tools for identifying novel proteins and pathways that modulate the cellular response to MNNG. numberanalytics.comnih.gov These can be used to screen libraries of small molecules or siRNAs to identify compounds or genes that either protect against or sensitize cells to MNNG-induced damage. nih.gov Future HTS campaigns could be designed to specifically look for modulators of the MNNG-induced p21 degradation pathway or the G2/M checkpoint.

Computational modeling and machine learning are also emerging as powerful tools in toxicology and cancer research. scitechdaily.com New computer models are being developed to rapidly scan the genome of cancer cells and distinguish driver mutations from passenger mutations. scitechdaily.com Such models could be trained on data from MNNG-induced tumors to identify novel driver genes and pathways that contribute to carcinogenesis.

Interactive Data Table: Research Findings on MNNG's Mechanistic Aspects

Research FindingKey Proteins/Pathways InvolvedExperimental ApproachReference
MNNG-induced G2 arrestATM, MMR, Chk1, Chk2Flow cytometry, RNA interference nih.gov
MNNG-triggered degradation of p21MSH2, Cdt2, Ubiquitin/proteasomeWestern blot, RNAi, Immunoprecipitation kjcls.org
Repair of MNNG-induced DNA damageABC excinucleaseIn vitro incision assay, In vivo mutant studies nih.govmdpi.com
Induction of unscheduled DNA synthesisDNA repair pathways[³H]thymidine incorporation, Alkaline elution nih.gov

Q & A

Q. How do cellular thiol concentrations influence MNNG-induced DNA methylation, and how can this be experimentally modulated?

MNNG’s methylating activity is thiol-dependent, as glutathione or N-acetylcysteine enhances its reactivity at physiological pH. To study this, researchers can:

  • Modulate thiol levels : Treat cells with thiol precursors (e.g., N-acetylcysteine) or depleters (e.g., buthionine sulfoximine) before MNNG exposure.
  • Quantify methylation : Use HPLC to measure methylation products (e.g., 7-methylguanine, O⁶-methylguanine) in DNA .
  • Compare cell lines : Rodent embryo cells (high thiol content) show greater methylation than mouse L-cells, enabling comparative studies .

Q. What methodological approaches differentiate MNNG’s alkylation patterns from other methylating agents (e.g., dimethyl sulfate)?

MNNG uniquely generates O⁶-methylguanine (~7% of total DNA methylation), absent in dimethyl sulfate treatments. Key steps include:

  • Chromatographic separation : Use reversed-phase HPLC to isolate methylated bases.
  • Mass spectrometry : Confirm O⁶-methylguanine via fragmentation patterns.
  • Biological assays : MNNG’s O⁶-methylation correlates with higher mutagenicity in Salmonella TA1535 strains compared to dimethyl sulfate .

Q. How is MNNG used to induce gastric carcinogenesis in rodent models, and what dosing protocols are optimal?

  • Administration : Oral gavage or drinking water at 50–100 mg/L for 8–12 weeks in rats.
  • Co-factors : High-salt diets or ethanol enhance tumor incidence, requiring controlled dietary regimens .
  • Endpoint analysis : Histopathology (e.g., glandular stomach adenocarcinoma) and mucin staining to track preneoplastic lesions .

Advanced Research Questions

Q. How do DNA repair pathways (e.g., Msh2) modulate MNNG-induced mutagenesis, and what experimental systems validate this?

  • Gene knockout models : Msh2-deficient mice exhibit reduced apoptosis and elevated mutation frequencies post-MNNG. Use in vivo mutation assays (e.g., lacZ reporter) in heterozygous vs. homozygous Msh2 mutants .
  • SOS response analysis : Plasmid pSK1002 (umuC'-'lacZ) in Salmonella quantifies SOS induction, showing MNNG’s dependence on error-prone repair .

Q. What experimental strategies reconcile contradictions in MNNG’s methylation efficiency across cell types?

Discrepancies arise from thiol content, DNA accessibility, and repair capacity. To address this:

  • Standardize thiol levels : Pre-treat cells with uniform thiol modulators.
  • Compare methylation kinetics : Use radiolabeled MNNG (³H-methyl) to track real-time methylation in HeLa vs. MKN-45 cells .
  • Incorporate repair inhibitors : Apply PARP inhibitors to isolate alkylation from repair effects .

Q. How can MNNG-induced hydroxyl radical generation be quantified and linked to mutagenic outcomes?

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) or electron spin resonance (ESR) to measure hydroxyl radicals from MNNG-H₂O₂ reactions .
  • Mutagenicity correlation : Compare mutation rates in E. coli strains with/without oxidative stress defenses (e.g., sodA mutants) .

Q. What protocols optimize MNNG for microbial strain mutagenesis while minimizing cytotoxicity?

  • Dose optimization : For E. coli, 50–100 µg/mL MNNG in pH 6.0 buffer with 10 mM cysteine maximizes mutations while maintaining ~30% survival .
  • Post-treatment recovery : Incubate cells in non-selective media for 2 hours before plating to allow mutation fixation .

Key Methodological Notes

  • Thiol dependency : Always account for endogenous thiol levels when comparing MNNG’s effects across cell lines .
  • Repair pathway crosstalk : Use isogenic DNA repair mutants to dissect MNNG’s mutagenic mechanisms .
  • ROS confounding : Include antioxidant controls in studies linking MNNG to oxidative DNA damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.